2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAOUQSLNOJJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716577 | |
| Record name | [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959997-86-5 | |
| Record name | [2-Bromo-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid: Properties, Applications, and Protocols
Introduction
In the landscape of modern synthetic chemistry and drug discovery, functionalized arylboronic acids stand out as exceptionally versatile building blocks. Their prominence is largely due to their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which has become an indispensable tool for the construction of carbon-carbon bonds.[1] This guide focuses on 2-Bromo-4-(trifluoromethoxy)phenylboronic acid (CAS No: 959997-86-5), a trifunctional reagent that offers a unique combination of reactive sites for complex molecular architecture.
The molecule incorporates three key features: a boronic acid group for Suzuki-Miyaura coupling, a bromine atom that serves as a secondary handle for subsequent cross-coupling reactions, and a trifluoromethoxy (-OCF3) group. The -OCF3 moiety is of particular interest in medicinal chemistry; it is a lipophilic electron-withdrawing group that can enhance metabolic stability, improve cell membrane permeability, and modulate the acidity of nearby functional groups, often leading to improved pharmacokinetic profiles of drug candidates.[2] This guide provides an in-depth analysis of its chemical properties, reactivity, detailed experimental protocols, and safety considerations for researchers, scientists, and drug development professionals.
Core Physicochemical and Spectroscopic Properties
This compound is typically supplied as a white to off-white solid. Its stability and ease of handling, characteristic of many boronic acids, make it a reliable reagent in various synthetic contexts.[3] The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 959997-86-5 | [4] |
| Molecular Formula | C₇H₅BBrF₃O₃ | [5] |
| Molecular Weight | 284.82 g/mol | [5] |
| Appearance | White to slightly yellow crystalline powder | [6]* |
| Purity | ≥95-98% | [4] |
| Melting Point | 123-127 °C (for the related 4-(trifluoromethoxy)phenylboronic acid) | |
| Solubility | Soluble in organic solvents like diethyl ether, ethanol | [3] |
| Note: Appearance is based on similar fluorinated phenylboronic acids. |
Spectroscopic characterization is crucial for confirming the identity and purity of the reagent. Key NMR signals for related (trifluoromethoxy)phenylboronic acids include characteristic shifts in ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra that confirm the presence and substitution pattern of the aromatic ring, the boronic acid moiety, and the trifluoromethoxy group.[2]
Chemical Structure Diagram
Caption: Structure of this compound.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its application as a substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an aryl, vinyl, or alkyl halide or triflate.[7]
The Suzuki-Miyaura Coupling Mechanism
The catalytic cycle is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the coupling partner (e.g., an aryl halide, R-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates this step.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product (R-R') and regenerating the Pd(0) catalyst.
The presence of both a bromo group and a boronic acid group on the same molecule allows for sequential, site-selective couplings. Typically, the boronic acid moiety is more reactive in standard Suzuki conditions, allowing for the initial coupling at this position while preserving the bromine atom for a subsequent, different cross-coupling reaction. This dual reactivity is invaluable for the synthesis of complex, multi-substituted biaryl compounds, which are common motifs in pharmaceuticals.[1][8]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, field-proven protocol for the coupling of this compound with a generic aryl bromide.
Objective: Synthesize 2-Bromo-4'-(methoxy)-4-(trifluoromethoxy)-1,1'-biphenyl.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄), powdered (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Protocol Steps:
-
Reactor Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-bromoanisole, and powdered potassium phosphate.
-
Expert Insight: Using a flame-dried flask and maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. Powdered K₃PO₄ is used as it provides a sufficient basicity to form the active boronate species without introducing base-labile side reactions.[7]
-
-
Catalyst Premixing: In a separate vial, dissolve Pd(OAc)₂ and the SPhos ligand in a small amount of toluene. Allow the mixture to stir for 10-15 minutes.
-
Expert Insight: SPhos is a bulky, electron-rich biaryl phosphine ligand that stabilizes the palladium catalyst and promotes the often rate-limiting oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times, especially with challenging substrates.[9]
-
-
Reaction Assembly: Add the toluene and water (typically a 4:1 to 10:1 ratio of toluene:water) to the Schlenk flask containing the reagents. Begin vigorous stirring.
-
Catalyst Addition: Transfer the catalyst premix to the reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biphenyl product.
Suzuki-Miyaura Workflow Diagram
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. Boronic acids are generally considered mild Lewis acids.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping the material under an inert atmosphere (nitrogen or argon) is recommended to prevent potential degradation.[10]
-
Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive hazard information.[10]
Conclusion
This compound is a highly valuable and strategic building block for synthetic and medicinal chemists. Its trifunctional nature—a reactive boronic acid, a secondary bromine handle, and a pharmacologically relevant trifluoromethoxy group—provides a powerful platform for the efficient construction of complex molecules. Its primary application in Suzuki-Miyaura coupling allows for the creation of biaryl structures that are central to many drug discovery programs, particularly in oncology.[1][13] By understanding its properties and employing robust, optimized protocols, researchers can effectively leverage this reagent to accelerate the development of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. This compound [sobekbio.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. chemimpex.com [chemimpex.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid (CAS No. 959997-86-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid (CAS No. 959997-86-5), a fluorinated arylboronic acid with significant potential as a building block in medicinal chemistry and organic synthesis. This document delves into the compound's structure, physicochemical properties, a probable synthetic route, and its primary application in palladium-catalyzed cross-coupling reactions. Furthermore, it explores the potential biological relevance of this molecule, drawing insights from analogous structures, and provides detailed experimental protocols to guide researchers in its effective utilization.
Introduction and Structural Elucidation
This compound is a trifunctional aromatic compound featuring a boronic acid group, a bromine atom, and a trifluoromethoxy group. This unique combination of functional groups makes it a highly versatile reagent in modern synthetic chemistry. The trifluoromethoxy (-OCF₃) group is of particular interest in drug design as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The bromine atom and the boronic acid moiety serve as orthogonal handles for sequential cross-coupling reactions, allowing for the construction of complex molecular architectures.
The structure of this compound is presented below:
Figure 1: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
While comprehensive, experimentally verified data for this specific compound is not extensively published in peer-reviewed literature, the following properties are reported by various chemical suppliers or can be inferred from closely related structures.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 959997-86-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₇H₅BBrF₃O₃ | [1][2] |
| Molecular Weight | 284.82 g/mol | [1] |
| Appearance | White to off-white powder/crystals | Supplier Observation |
| Purity | Typically ≥98% | [1][2] |
| Storage | Store at room temperature | [3] |
A study on the isomers of (trifluoromethoxy)phenylboronic acids provides valuable insights into the acidity of the core structure.[4][5][6][7] The introduction of a trifluoromethoxy group generally increases the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid, with the pKa being influenced by the substituent's position.[4][5][6][7] The additional electron-withdrawing effect of the bromine atom in this compound is expected to further increase its acidity.
Expected Spectroscopic Data
Based on the analysis of its structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the bromo, trifluoromethoxy, and boronic acid groups. The protons of the B(OH)₂ group will likely appear as a broad singlet, which may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbons attached to the electron-withdrawing groups (Br, OCF₃, B(OH)₂) being significantly shifted.
-
¹⁹F NMR: A singlet is expected for the -OCF₃ group.
-
IR Spectroscopy: The infrared spectrum will likely exhibit a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the boronic acid, which often exists as a hydrogen-bonded dimer in the solid state.[8] Characteristic C-Br, C-O, C-F, and B-O stretching vibrations are also expected.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive feature for the identification of this compound.
Synthesis of this compound
Proposed Synthetic Workflow
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-bromo-2-iodo-4-(trifluoromethoxy)benzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Formation of the Organometallic Reagent: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 1 hour. The selective exchange of iodine over bromine is expected due to the higher reactivity of the C-I bond.
-
Borylation: To the resulting organolithium species, add trimethyl borate (1.2 equiv) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl. Stir vigorously for 1-2 hours. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford the desired this compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[10] This palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the construction of biaryl and substituted aromatic systems.
The Catalytic Cycle
Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equiv), the aryl halide/triflate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Potential Biological Activity and Role in Drug Discovery
While no specific biological activity has been reported for this compound, its structural motifs are highly relevant in medicinal chemistry.
-
The Trifluoromethoxy Group: The -OCF₃ group is a bioisostere of other functional groups and is often incorporated into drug candidates to improve metabolic stability, increase lipophilicity (which can enhance membrane permeability), and modulate pKa.
-
Arylboronic Acids: The boronic acid moiety itself can be a pharmacophore, as exemplified by the proteasome inhibitor bortezomib. Boronic acids can form reversible covalent bonds with active site serine or threonine residues in enzymes.
-
Halogen Atoms: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to drug-receptor binding affinity. The introduction of halogens can also influence the pharmacokinetic properties of a compound.[3]
A study on (trifluoromethoxy)phenylboronic acids revealed that the meta and para isomers exhibit limited antibacterial activity against Bacillus cereus (MIC of 125 µg/mL).[6] Docking studies in the same research suggested potential interactions with the leucyl-tRNA synthetase (LeuRS) of Escherichia coli.[4][6][7] The presence of a bromine atom on this scaffold could potentially modulate this activity, warranting further investigation.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for its strategic incorporation into complex molecules, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. The presence of the trifluoromethoxy group offers potential advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. While further research is needed to fully elucidate its specific biological activities, the insights from related compounds suggest that it is a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and applications to facilitate its use in research and development.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. Process for preparation of optionally substituted trifluoromethyl phenacyl bromide - Patent EP-1752438-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 5. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US8877980B2 - Phenylboronic acid - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
A Technical Guide to the ¹³C NMR Spectroscopy of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid
This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 2-Bromo-4-(trifluoromethoxy)phenylboronic acid, a key building block in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control of complex organic molecules.
Introduction: The Significance of this compound
This compound is a versatile synthetic intermediate, prized for its utility in Suzuki-Miyaura cross-coupling reactions. The presence of three distinct functional groups—a boronic acid, a bromine atom, and a trifluoromethoxy group—on a phenyl ring provides multiple reaction handles for the construction of complex molecular architectures. Accurate structural characterization is paramount, and ¹³C NMR spectroscopy serves as a definitive tool for confirming the identity and purity of this compound. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹³C NMR spectrum of this important molecule.
Theoretical Analysis and Predicted ¹³C NMR Spectrum
A precise understanding of the electronic environment of each carbon atom is essential for the accurate assignment of its corresponding resonance in a ¹³C NMR spectrum. The chemical shift of each carbon in this compound is influenced by the interplay of inductive and resonance effects of the substituents.
Key Substituent Effects:
-
Boronic Acid [-B(OH)₂]: The boronic acid group is a weak electron-withdrawing group. The carbon atom to which it is attached (C1) is expected to be deshielded, appearing at a downfield chemical shift.
-
Bromine (-Br): Halogens exhibit a dual electronic effect. Inductively, bromine is electron-withdrawing, which would deshield adjacent carbons. However, due to the "heavy atom effect," the ipso-carbon (C2, the carbon directly attached to bromine) experiences increased shielding and shifts upfield.[1][2] This phenomenon is attributed to the large electron cloud of bromine, which enhances diamagnetic shielding around the ipso-carbon nucleus.[1][2]
-
Trifluoromethoxy (-OCF₃): The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect is transmitted through the oxygen atom to the aromatic ring, leading to a general deshielding of the ring carbons. The carbon of the -OCF₃ group itself will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹J C-F).[3][4]
Based on these principles and analysis of data from structurally similar compounds, a predicted ¹³C NMR spectrum for this compound is presented below.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |
| C1-B(OH)₂ | ~130-135 | Singlet (broad) | - | Attached to the boronic acid group; often broad due to quadrupolar relaxation of the boron nucleus. |
| C2-Br | ~115-120 | Singlet | - | Ipso-carbon to bromine; shifted upfield due to the heavy atom effect.[1][2] |
| C3 | ~135-140 | Singlet | - | Ortho to the bromine and meta to the trifluoromethoxy group. |
| C4-OCF₃ | ~148-152 | Quartet | ³J C-F ≈ 1.7 | Attached to the strongly electron-withdrawing -OCF₃ group.[4] |
| C5 | ~120-125 | Singlet | - | Meta to both bromine and the trifluoromethoxy group. |
| C6 | ~130-135 | Singlet | - | Ortho to the boronic acid group and meta to the trifluoromethoxy group. |
| -OCF₃ | ~120-125 | Quartet | ¹J C-F ≈ 255 | Characteristic signal for the trifluoromethoxy group.[3][4] |
Experimental Protocol for High-Quality ¹³C NMR Data Acquisition
The acquisition of a high-resolution and interpretable ¹³C NMR spectrum requires careful sample preparation and optimization of instrumental parameters. The following protocol is a self-validating system designed to yield reliable data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and minimize the formation of boroxine anhydrides.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the ¹³C probe to the resonant frequency.
-
Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal of the solvent.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is typically used.
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.
-
Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial for allowing the carbon nuclei to return to equilibrium, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 to 4096 or more) should be acquired to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to ensure chemical shift stability.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
-
Diagram 1: Experimental Workflow for ¹³C NMR Data Acquisition
Caption: A streamlined workflow for acquiring high-quality ¹³C NMR data.
Spectral Interpretation and Data Analysis
The interpretation of the ¹³C NMR spectrum involves the assignment of each resonance to a specific carbon atom in the molecule.
-
Quaternary Carbons: The signals for the quaternary carbons (C1, C2, and C4) are expected to be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement from proton decoupling.
-
Aromatic Region: The aromatic carbons (C1-C6) will resonate in the typical downfield region of approximately 110-160 ppm.[5][6]
-
-OCF₃ Group: The most characteristic signal will be the quartet for the trifluoromethoxy carbon, which provides a definitive marker for the presence of this group. The large one-bond C-F coupling constant is a key diagnostic feature.[3][4]
-
2D NMR Experiments: For unambiguous assignment, especially in cases of signal overlap, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HSQC correlates carbon atoms with their directly attached protons, while HMBC reveals longer-range correlations (2-3 bonds) between carbons and protons.
Diagram 2: Logical Relationships in Spectral Interpretation
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Technical Guide to the Stability and Storage of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Introduction: The Strategic Importance of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid in Modern Synthesis
This compound, with CAS Number 959997-86-5, is a highly functionalized organoboron compound that has emerged as a critical building block in contemporary organic synthesis and drug discovery.[1][2][3] Its strategic importance is primarily centered on its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[4][5][6] This reaction is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[7]
The unique substitution pattern of this molecule—a bromine atom, a trifluoromethoxy group, and a boronic acid moiety—offers medicinal chemists a versatile scaffold. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromine and boronic acid groups provide orthogonal handles for sequential, site-selective modifications.[8] Given its pivotal role as a precursor in multi-step syntheses, ensuring the stability and purity of this compound is paramount for the reproducibility and success of synthetic campaigns. This guide provides an in-depth analysis of the compound's stability profile and outlines best practices for its storage and handling.
Chemical Identity and Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 959997-86-5 |
| Molecular Formula | C₇H₅BBrF₃O₃ |
| Molecular Weight | 284.82 g/mol |
| Appearance | Off-white to faint beige powder |
| Purity | Typically ≥98% |
Source: ChemicalBook[3], Sobekbio Biosciences[2]
Caption: Chemical structure of this compound.
Core Stability Profile: Understanding Degradation Pathways
The stability of arylboronic acids is a critical consideration, as degradation can impact reaction yields, impurity profiles, and the overall success of a synthetic route. The primary degradation pathways for boronic acids are oxidation and protodeboronation (hydrolysis).
Oxidative Degradation
Arylboronic acids are susceptible to oxidation, which can convert the boronic acid to a phenol and boric acid. This process can be accelerated by the presence of oxidizing agents and exposure to air over extended periods. The electron-deficient nature of the boron atom makes it prone to attack by nucleophilic species, including reactive oxygen species.
Protodeboronation (Hydrolysis)
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often catalyzed by acidic or basic conditions and the presence of moisture. While generally stable at neutral pH, significant deviations can accelerate this degradation pathway.
Influence of Substitution on Stability
The electronic and steric properties of substituents on the phenyl ring can significantly influence the stability of arylboronic acids. The trifluoromethoxy group at the 4-position is strongly electron-withdrawing, which can impact the Lewis acidity of the boronic acid. A study on (trifluoromethoxy)phenylboronic acid isomers suggests that ortho-substituents can lead to the formation of an intramolecular hydrogen bond, which can enhance the compound's stability. While not directly studied for the this compound, the presence of the 2-bromo substituent may contribute to a similar stabilizing effect.
Recommended Storage and Handling Conditions
Based on the known reactivity of arylboronic acids and information from safety data sheets of this compound and its analogs, the following storage and handling conditions are recommended to ensure its long-term stability and purity.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis. |
| Container | Keep in a tightly sealed, opaque container. | Prevents exposure to air, moisture, and light, all of which can contribute to degradation. |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases. | Avoids accelerated chemical degradation through oxidation or base-catalyzed hydrolysis. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | Minimizes inhalation of the powder and prevents skin and eye contact. |
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of this compound in research and development, it is crucial to perform stability studies. The following protocols outline a forced degradation study and the subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical methods, in line with ICH guidelines Q1A(R2).
Caption: Workflow for the forced degradation study of this compound.
Step-by-Step Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with a suitable base, and dilute with the mobile phase for HPLC analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Incubate the solution at 60°C. Withdraw samples at appropriate time intervals, neutralize with a suitable acid, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Stress: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.
-
Thermal Stress (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 80°C. At specified time points, withdraw samples, dissolve in the solvent, and analyze by HPLC.
-
Photolytic Stress: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. Analyze the samples by HPLC.
Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent compound from any potential degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector (or a photodiode array detector for peak purity analysis) and a mass spectrometer (for identification of degradants).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Data Analysis: Monitor the peak area of the parent compound to determine the extent of degradation. The appearance of new peaks indicates the formation of degradation products. The method should be validated for specificity, linearity, accuracy, and precision.
¹H and ¹¹B NMR Spectroscopy for Degradation Monitoring
NMR spectroscopy provides valuable structural information about the parent compound and its degradation products.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CD₃CN).
-
¹H NMR: Acquire a spectrum of the pure compound to serve as a reference. Analyze the spectra of the stressed samples to observe the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products. For example, the disappearance of the B(OH)₂ protons and changes in the aromatic region would indicate degradation.
-
¹¹B NMR: This technique is particularly useful for observing changes in the chemical environment of the boron atom. A shift in the ¹¹B NMR signal can indicate the conversion of the trigonal planar boronic acid to a tetrahedral boronate species or other degradation products.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. A thorough understanding of its stability and adherence to proper storage and handling protocols are essential for its effective use. The compound is primarily susceptible to oxidative degradation and hydrolysis, which can be mitigated by storing it in a cool, dry, and inert environment, away from incompatible substances. The implementation of systematic stability studies, including forced degradation and analysis by stability-indicating HPLC and NMR methods, is crucial for ensuring the quality and integrity of this important synthetic building block in research and drug development settings.
References
- 1. 959997-86-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. This compound [sobekbio.com]
- 3. This compound | 959997-86-5 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
A Technical Guide to 2-Bromo-4-(trifluoromethoxy)phenylboronic acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its commercial availability, discuss plausible synthetic routes, and explore its applications, particularly in the context of drug discovery and development. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols.
Commercial Availability
This compound, identified by the CAS number 959997-86-5, is commercially available from a variety of suppliers specializing in fine chemicals and research compounds. The availability of this reagent facilitates its use in both small-scale laboratory research and larger-scale synthetic campaigns. When sourcing this compound, it is crucial to consider purity, quantity, and the supplier's quality control measures.
Below is a summary of representative commercial suppliers for this compound:
| Supplier | Purity | Available Quantities | Notes |
| Pure Chemistry Scientific Inc.[1] | 97% | 250 mg and larger | Pricing available upon request.[1] |
| Sobekbio Biosciences[2] | 98% | 100 mg, 250 mg | Additional sizes may be available.[2] |
| AOBChem USA (via eMolecules/Fisher Scientific)[3] | Not specified | 250 mg | Available as the pinacol ester as well.[3] |
This table is not exhaustive and is intended to provide a snapshot of commercial availability. Researchers are encouraged to consult various chemical supplier databases for the most current information.
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is crucial for troubleshooting reactions and for potential in-house preparation. The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.[4][5]
A plausible synthetic route for this compound is outlined below. This proposed pathway is based on well-established methodologies for the synthesis of similar boronic acids.[4][6]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
In the addition funnel, dissolve 1,2-dibromo-4-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate Grignard formation.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation
-
In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via cannula transfer.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours, then let it warm to room temperature and stir overnight.
Step 3: Hydrolysis and Purification
-
Quench the reaction by slowly adding it to a stirred solution of aqueous hydrochloric acid cooled in an ice bath.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude boronic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol or hexanes/ethyl acetate) to afford pure this compound.
Quality Control and Analysis
The purity of this compound is critical for its successful application in synthesis. Standard analytical techniques for quality control include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are used to confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Applications in Organic Synthesis
The primary utility of this compound lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] The presence of three key functional handles—the boronic acid, the bromine atom, and the trifluoromethoxy group—allows for sequential and site-selective modifications.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[7][8] In this reaction, the boronic acid couples with an organohalide in the presence of a palladium catalyst and a base.[9] this compound can participate in this reaction in two distinct ways:
-
As the Boronic Acid Component: The boronic acid moiety can couple with various aryl or vinyl halides/triflates to introduce the 2-bromo-4-(trifluoromethoxy)phenyl group into a target molecule.
-
As the Halide Component (after an initial coupling): Following a Suzuki-Miyaura reaction at the boronic acid position, the remaining bromine atom can serve as a handle for a second, different cross-coupling reaction, enabling the synthesis of complex, unsymmetrical biaryl compounds.
Caption: Sequential cross-coupling strategy using this compound.
The trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry as it can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[10]
Role in Drug Discovery
Boronic acids and their derivatives are increasingly important in drug discovery.[11][12] The boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.[11][13] The first FDA-approved boronic acid-containing drug, Bortezomib, is a proteasome inhibitor used in cancer therapy.[11][14]
The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel enzyme inhibitors and other biologically active molecules.[15] The trifluoromethoxy group can contribute to enhanced binding affinity and metabolic stability, while the bromo- and boro- functionalities allow for diverse structural modifications to explore structure-activity relationships.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safety measures for phenylboronic acid derivatives include:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[16][17][18]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[17] Use in a well-ventilated area or a fume hood.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place.[17]
-
First Aid:
For detailed and specific safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[16][17][18][19][20]
Conclusion
This compound is a readily available and highly versatile reagent with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups allows for the strategic construction of complex molecules, particularly through sequential cross-coupling reactions. The presence of the trifluoromethoxy group provides a valuable tool for modulating the physicochemical properties of target compounds, making this building block a valuable asset for medicinal chemists. As with any chemical reagent, a thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory.
References
- 1. chemcd.com [chemcd.com]
- 2. This compound [sobekbio.com]
- 3. eMolecules AOBChem USA / this compound | Fisher Scientific [fishersci.com]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 14. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. afgsci.com [afgsci.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
A Senior Application Scientist's Guide to 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid: A Cornerstone Reagent for Modern Drug Discovery
Introduction: Beyond a Simple Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic introduction of fluorinated motifs is a cornerstone of molecular design. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity. 2-Bromo-4-(trifluoromethoxy)phenylboronic acid has emerged as a preeminent reagent for this purpose, offering not just the coveted -OCF3 moiety but also two distinct, orthogonally reactive sites—a boronic acid and a bromine atom. This dual functionality allows for its versatile and regioselective incorporation into complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth technical overview of this compound, moving beyond a simple cataloging of properties to explore the causality behind its applications, a validated experimental protocol for its use, and its strategic role in the synthesis of next-generation chemical entities.
Physicochemical and Safety Profile
The reliable application of any reagent begins with a thorough understanding of its fundamental properties and handling requirements. This compound is typically supplied as a stable, off-white to faint beige powder.[1] Its key characteristics are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅BBrF₃O₃ | [1][2][3] |
| Molecular Weight | 284.82 g/mol | [1][2][3] |
| CAS Number | 959997-86-5 | [1][2][4] |
| Synonyms | 2-Bromo-4-(trifluoromethoxy)benzeneboronic acid | [1] |
| Typical Purity | ≥97% | [4][5] |
| Form | Powder | [1] |
| Storage | Store at room temperature. For long-term storage, -20°C is recommended. | [1][2] |
Safety and Handling: This compound must be handled with appropriate care in a well-ventilated area or fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] The following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[2]
-
Exposure Avoidance: Avoid breathing dust, fumes, or vapors.[1]
-
Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[6] This Nobel Prize-winning reaction is a pillar of modern organic synthesis, celebrated for its reliability, functional group tolerance, and mild reaction conditions in forming carbon-carbon bonds.[7]
Strategic Advantage in Synthesis
The utility of this specific boronic acid lies in its bifunctional nature. A synthetic chemist can employ a two-stage coupling strategy:
-
First Coupling: Utilize the boronic acid moiety to couple with an aryl or vinyl halide/triflate. This step introduces the 2-bromo-4-(trifluoromethoxy)phenyl group.
-
Second Coupling: The bromine atom on the newly introduced ring remains intact, serving as a handle for a subsequent cross-coupling reaction (e.g., another Suzuki, Buchwald-Hartwig amination, Sonogashira coupling), allowing for the construction of complex, multi-substituted aryl systems.
This strategic, stepwise approach is fundamental in creating libraries of compounds for drug discovery, where subtle structural modifications can lead to significant changes in biological activity.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are oxidative addition, transmetalation, and reductive elimination.[7]
The process begins with the activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[8] This activation is critical for the subsequent transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Self-Validating System
The following protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is designed to be self-validating by including checkpoints for ensuring an inert atmosphere and monitoring reaction completion.
Materials and Reagents
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., 4-bromotoluene) (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
High-purity Nitrogen or Argon gas
-
Standard glassware (Schlenk flask or equivalent)
Step-by-Step Methodology
Caption: A validated workflow for Suzuki-Miyaura cross-coupling.
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inerting: Seal the flask with a septum, then evacuate the atmosphere and backfill with inert gas. This cycle should be repeated three times to ensure all oxygen is removed, which is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Degas the solvent mixture by bubbling inert gas through it for 15-20 minutes. Add the required volume of the degassed solvent to the flask via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-100 °C).
-
Reaction Monitoring: The reaction's progress should be monitored periodically (e.g., every 1-2 hours) by taking a small aliquot, quenching it, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the disappearance of the limiting starting material.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with an organic solvent like ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel to yield the final product.
Analytical Characterization
The identity and purity of the final product, as well as the starting boronic acid, should be confirmed using standard analytical techniques. For fluorinated compounds like this, a full suite of Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.[9][10] Purity is typically quantified using High-Performance Liquid Chromatography (HPLC).
Conclusion
This compound is a powerful and versatile reagent in the modern synthetic chemist's toolbox. Its value extends beyond its constituent parts, offering a strategic platform for the sequential and regioselective construction of complex molecules. The trifluoromethoxy group provides desirable physicochemical properties for drug candidates, while the dual reactivity of the boronic acid and bromine functionalities enables elegant and efficient synthetic routes.[11] By understanding its properties, the mechanism of its primary application, and employing robust, validated protocols, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.
References
- 1. This compound | 959997-86-5 [amp.chemicalbook.com]
- 2. 959997-86-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. This compound [sobekbio.com]
- 5. chemcd.com [chemcd.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
The Strategic Deployment of 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Publication Date: January 1, 2026
Abstract
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds and functional groups. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to modulate key drug-like properties. This technical guide provides an in-depth analysis of a versatile building block, 2-Bromo-4-(trifluoromethoxy)phenylboronic acid , and its strategic applications in medicinal chemistry. We will delve into the profound influence of the trifluoromethoxy and bromo functionalities on molecular properties, with a particular focus on the synthesis of kinase inhibitors through palladium-catalyzed cross-coupling reactions. This guide will serve as a comprehensive resource, offering both theoretical insights and practical, field-proven protocols to empower researchers in their drug discovery endeavors.
Introduction: The Emergence of a Privileged Building Block
This compound is a trifunctional reagent that offers a unique combination of reactive handles and property-modulating groups. Its utility in medicinal chemistry stems from the distinct contributions of its three key components: the boronic acid, the trifluoromethoxy group, and the bromine atom.
-
The Boronic Acid Moiety: This functional group is a cornerstone of modern organic synthesis, most notably for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the formation of carbon-carbon bonds with a wide range of sp²-hybridized partners, enabling the construction of complex molecular architectures under relatively mild conditions.[1][2]
-
The Trifluoromethoxy (-OCF₃) Group: This lipophilic, electron-withdrawing group is increasingly utilized as a bioisostere for other functionalities to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3] Its introduction can significantly improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
The Bromo Substituent: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. Its strategic placement ortho to the boronic acid allows for sequential or regioselective coupling reactions, providing a pathway to highly functionalized and sterically diverse molecules.
The convergence of these three functionalities in a single molecule makes this compound a powerful tool for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.
Physicochemical Properties and Their Implications in Drug Design
The unique electronic and steric properties of this compound directly influence its reactivity and the characteristics of the molecules synthesized from it.
The Impact of the Trifluoromethoxy Group
The trifluoromethoxy group is a potent modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms, significantly impacts the electron distribution of the phenyl ring.
| Property | Influence of the -OCF₃ Group | Reference |
| Lipophilicity (logP) | Generally increases lipophilicity, which can enhance membrane permeability and bioavailability. | [3] |
| Metabolic Stability | The high strength of the C-F bonds confers resistance to metabolic degradation, often leading to a longer in vivo half-life. | [3] |
| Acidity (pKa) | The inductive effect of the -OCF₃ group increases the Lewis acidity of the boronic acid, which can influence its reactivity in cross-coupling reactions. For instance, the pKa of 4-(trifluoromethoxy)phenylboronic acid is approximately 8.0-8.1, which is lower than that of unsubstituted phenylboronic acid (around 8.8). | [3] |
The Role of the Ortho-Bromo Substituent
The bromine atom at the 2-position introduces both steric and electronic effects that are crucial for synthetic strategy. It provides a reactive site for a second, distinct cross-coupling reaction, enabling the creation of multi-substituted aromatic cores. This "ortho-handle" is particularly valuable for building molecules with specific three-dimensional conformations required for potent and selective target engagement.
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Many kinase inhibitors feature a biaryl or heteroaryl-aryl core, which can be efficiently constructed using the Suzuki-Miyaura reaction.[6][7]
General Workflow for Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor using this compound typically follows a logical progression from the initial cross-coupling to the final bioactive molecule.
Caption: General workflow for synthesizing kinase inhibitors.
Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core structure found in numerous potent and selective kinase inhibitors, including those targeting Tropomyosin receptor kinases (TRKs).[8][9][10][11][12] The synthesis of these inhibitors often involves a key Suzuki-Miyaura coupling step.
A retrosynthetic analysis of a hypothetical pyrazolo[1,5-a]pyrimidine-based TRK inhibitor reveals the strategic importance of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2011107920A1 - A process for stereoselective synthesis of 5-fluoro-1-(2r,5s)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine - Google Patents [patents.google.com]
- 5. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 10. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 11. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid
Introduction: The Strategic Importance of the Trifluoromethoxy Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique electronic characteristics and metabolic stability.[1] It serves as a powerful lipophilic hydrogen bond acceptor, capable of enhancing membrane permeability, improving metabolic stability by blocking potential sites of oxidation, and modulating the acidity of nearby functionalities.[1] These attributes make molecules bearing the -OCF₃ group highly valuable scaffolds in the synthesis of novel pharmaceuticals and advanced materials.[1]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon (C-C) bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[2][3] This palladium-catalyzed reaction offers mild conditions, exceptional functional group tolerance, and generally high yields, making it an indispensable tool for synthetic chemists.[2][3]
This guide provides a detailed examination of the Suzuki-Miyaura coupling protocol utilizing 2-Bromo-4-(trifluoromethoxy)phenylboronic acid . As a bifunctional reagent containing both a reactive boronic acid and an aryl bromide, this substrate offers unique opportunities for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition : The cycle initiates with the oxidative addition of an aryl halide (in this case, the coupling partner for our boronic acid) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[5] The electron-withdrawing nature of substituents on the aryl halide can facilitate this step.
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron species is transferred to the palladium(II) center. This process requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily transfers its aryl group to the palladium, displacing the halide.[3]
-
Reductive Elimination : The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the new C-C bond of the biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Generalized Approach
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol is based on established methodologies for structurally similar substrates and serves as an excellent starting point for optimization.[1][6]
Materials and Reagents
-
Aryl Bromide (Ar-Br) : 1.0 mmol, 1.0 equiv.
-
This compound : 1.2 mmol, 1.2 equiv.
-
Palladium Catalyst : e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), 0.03 mmol, 3 mol%.
-
Base : e.g., Potassium Carbonate (K₂CO₃), 2.0 mmol, 2.0 equiv.
-
Solvent : e.g., 1,4-Dioxane and Water (4:1 mixture), 5 mL.
Reaction Setup and Execution
References
Application Notes & Protocols: A-Scientist's Guide to Palladium Catalyst Screening for 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid Coupling
Introduction: The Strategic Importance of Trifluoromethoxy-Substituted Biaryls
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a well-established approach to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its ability to enhance metabolic stability, lipophilicity, and membrane permeability.[1][3] The synthesis of biaryl structures containing the trifluoromethoxy moiety is therefore of considerable interest, with the Suzuki-Miyaura cross-coupling reaction standing as a cornerstone C-C bond-forming methodology.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of palladium catalysts for the Suzuki-Miyaura coupling of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid with a suitable aryl halide partner. We will delve into the mechanistic underpinnings of this powerful reaction, provide a detailed, step-by-step protocol for catalyst screening, and offer insights into the interpretation of results to accelerate the identification of optimal reaction conditions.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (in this case, an arylboronic acid) with an organohalide.[4] The catalytic cycle, a fundamental concept for any practitioner, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[4][6] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[7]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The presence of a base is crucial here, as it activates the boronic acid, facilitating this transfer.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
dot graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X\nLn", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Diaryl [label="Ar-Pd(II)-Ar'\nLn", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-X", color="#4285F4"]; OxAdd -> PdII_Aryl [color="#4285F4"]; PdII_Aryl -> Transmetalation [label="Ar'-B(OH)2\nBase", color="#34A853"]; Transmetalation -> PdII_Diaryl [color="#34A853"]; PdII_Diaryl -> RedElim [color="#EA4335"]; RedElim -> Pd0 [label="Ar-Ar'", color="#EA4335"]; } "Catalytic Cycle of the Suzuki-Miyaura Reaction"
The Rationale for Catalyst Screening
While the Suzuki-Miyaura coupling is a robust and versatile reaction, the optimal conditions are highly substrate-dependent.[9] For a specific transformation, such as the coupling of this compound, a systematic screening of catalysts, ligands, bases, and solvents is essential to achieve high yields and purity. High-throughput experimentation (HTE) techniques have become invaluable in this process, allowing for the rapid evaluation of a wide array of reaction parameters.[10][11][12]
Key Components for Screening:
-
Palladium Precatalyst: A variety of palladium sources are available, from simple salts like Pd(OAc)2 to more sophisticated precatalysts that are designed for enhanced stability and activity.[5][13]
-
Ligand: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[14][15][16] Electron-rich and bulky phosphine ligands are often employed to promote oxidative addition and reductive elimination.[17]
-
Base: The choice of base can significantly influence the reaction rate and yield by affecting the activation of the boronic acid.[8][18] Common bases include carbonates, phosphates, and hydroxides.[4]
-
Solvent: The solvent system must be capable of dissolving the reactants and the base, and can also influence the reaction kinetics.[4][5] Mixtures of organic solvents with water are frequently used.[18]
High-Throughput Screening Protocol
This protocol outlines a general procedure for the high-throughput screening of palladium catalysts for the coupling of this compound with a generic aryl bromide coupling partner. This can be adapted for use in 96-well plates for parallel synthesis.[12]
dot graph Screening_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Start: Define Screening Array\n(Catalysts, Ligands, Bases, Solvents)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare Stock Solutions:\n- Aryl Halide\n- Boronic Acid\n- Bases", fillcolor="#FBBC05", fontcolor="#202124"]; Dispense [label="Dispense Reagents into\n96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddCat [label="Add Catalyst/Ligand\nSolutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Seal Plate and React\n(Controlled Temperature and Time)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Quench Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze by LC-MS or GC-MS", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Data Analysis and\nIdentification of 'Hits'", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep [color="#202124"]; Prep -> Dispense [color="#202124"]; Dispense -> AddCat [color="#202124"]; AddCat -> React [color="#202124"]; React -> Quench [color="#202124"]; Quench -> Analyze [color="#202124"]; Analyze -> End [color="#202124"]; } "High-Throughput Screening Workflow"
Materials:
-
This compound
-
Aryl bromide coupling partner (e.g., 4-bromoanisole)
-
Palladium precatalysts (see Table 1 for examples)
-
Phosphine ligands (see Table 1 for examples)
-
Bases (e.g., K2CO3, K3PO4, Cs2CO3)
-
Solvents (e.g., Dioxane, THF, Toluene, DMF)[5]
-
Degassed water
-
Internal standard (e.g., biphenyl)
-
96-well reaction block with sealing mat
-
Inert atmosphere glovebox or Schlenk line
Stock Solution Preparation:
-
Aryl Halide Stock Solution: Prepare a 0.5 M solution of the aryl bromide in the chosen organic solvent.
-
Boronic Acid Stock Solution: Prepare a 0.6 M solution of this compound in the chosen organic solvent.
-
Base Stock Solutions: Prepare 2.0 M aqueous solutions of the selected bases (e.g., K2CO3, K3PO4, Cs2CO3).
-
Catalyst/Ligand Stock Solutions: Prepare 0.02 M solutions of the palladium precatalysts and ligands in the chosen organic solvent.
Reaction Setup (per well):
-
To each well of the 96-well plate, add the appropriate base (e.g., 50 µL of a 2.0 M aqueous solution).
-
Add the aryl halide stock solution (100 µL, 0.05 mmol).
-
Add the boronic acid stock solution (100 µL, 0.06 mmol).
-
Add the catalyst/ligand stock solution (25 µL, 0.0005 mmol Pd).
-
Seal the 96-well plate with a sealing mat.
-
Place the reaction block on a heated stir plate and stir at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).
Work-up and Analysis:
-
After the reaction is complete, allow the plate to cool to room temperature.
-
Add a known amount of an internal standard to each well.
-
Dilute a small aliquot from each well with a suitable solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS or GC-MS to determine the conversion and yield of the desired product.[19][20][21][22]
Data Presentation and Interpretation
The results of the high-throughput screening should be compiled into a clear and concise table to facilitate comparison and identification of the most promising reaction conditions.
Table 1: Hypothetical Screening Results for the Coupling of this compound with 4-Bromoanisole
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 (2) | SPhos (4) | K2CO3 | Dioxane/H2O | 100 | 75 |
| 2 | Pd(OAc)2 (2) | XPhos (4) | K2CO3 | Dioxane/H2O | 100 | 82 |
| 3 | Pd2(dba)3 (1) | RuPhos (4) | K3PO4 | Toluene/H2O | 90 | 88 |
| 4 | Pd(PPh3)4 (2) | - | K2CO3 | DMF/H2O | 100 | 65 |
| 5 | XPhos Pd G3 (2) | - | Cs2CO3 | THF/H2O | 80 | 95 |
| 6 | PEPPSI-IPr (2) | - | K3PO4 | Dioxane/H2O | 100 | 78 |
Yields are determined by LC-MS analysis against an internal standard and are for illustrative purposes only.
From this hypothetical data, the XPhos Pd G3 precatalyst with cesium carbonate as the base in a THF/water solvent system emerges as a highly effective combination for this particular transformation. Further optimization of reaction parameters such as temperature, reaction time, and catalyst loading can then be performed based on this initial "hit."
Conclusion
The systematic screening of palladium catalysts is a critical step in the development of robust and efficient Suzuki-Miyaura cross-coupling reactions. By leveraging high-throughput experimentation and a methodical approach to varying catalysts, ligands, bases, and solvents, researchers can rapidly identify optimal conditions for the synthesis of valuable trifluoromethoxy-substituted biaryl compounds. The protocols and insights provided in this application note serve as a foundational guide for scientists and professionals in the pharmaceutical and chemical industries to accelerate their research and development efforts.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. azom.com [azom.com]
- 20. vapourtec.com [vapourtec.com]
- 21. shoko-sc.co.jp [shoko-sc.co.jp]
- 22. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Topic: Optimizing Suzuki-Miyaura Coupling Reactions with 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid
An Application Guide and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides a detailed examination of the reaction conditions required for the successful coupling of a challenging substrate: 2-Bromo-4-(trifluoromethoxy)phenylboronic acid. This molecule is of significant interest in medicinal chemistry due to the prevalence of the trifluoromethoxy group in bioactive compounds. However, its structure presents a dual challenge: the steric hindrance from the ortho-bromo substituent and the electronic-withdrawing nature of the trifluoromethoxy group, which can affect the reactivity of the boronic acid. This document offers an in-depth analysis of catalyst selection, base and solvent optimization, and provides a robust, field-proven protocol for researchers.
Introduction: The Unique Challenges of a Bifunctional Substrate
The Suzuki-Miyaura coupling catalytically joins an organoboron species (typically a boronic acid) with an organohalide.[2] The substrate in focus, this compound, is unique as it contains both the nucleophilic (boronic acid) and the electrophilic (aryl bromide) components within the same molecule. While this presents opportunities for polymerization, its primary use is as a sterically hindered, electron-deficient building block.
Two principal factors dictate the required reaction conditions:
-
Steric Hindrance: The bromine atom positioned ortho to the boronic acid significantly encumbers the reaction center. This steric bulk impedes the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. While electron-withdrawing groups on the organohalide partner can accelerate the initial oxidative addition step, they can render the boronic acid less nucleophilic and more susceptible to side reactions like protodeboronation, especially under strongly basic conditions.[3]
Successfully coupling this substrate requires a carefully optimized system that can overcome the steric barrier while preserving the integrity of the electron-deficient boronic acid.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is critical for rational optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The Suzuki-Miyaura Catalytic Cycle.
The key challenge with this compound lies in the Transmetalation step. The steric clash between the ortho-bromo group and the bulky ligands on the palladium center can significantly slow this step, requiring specialized catalysts.
Optimizing Reaction Parameters: A Component-by-Component Analysis
Palladium Catalyst and Ligand Selection
For sterically demanding couplings, the choice of ligand coordinated to the palladium center is the most critical factor. Standard catalysts like Pd(PPh₃)₄ often fail or give low yields.[5] Success hinges on using ligands that are both bulky and electron-rich, which promote the formation of a reactive, monoligated Pd(0) species and stabilize the palladium center throughout the cycle.
Recommended Ligand Classes:
-
Dialkylbiarylphosphines: This class, developed by Buchwald and others, is the gold standard for challenging couplings.[6] Ligands like SPhos, XPhos, and RuPhos are highly effective. Their bulk facilitates reductive elimination, while their electron-donating nature accelerates oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium. Pd-NHC complexes are often highly active and robust, showing excellent performance with sterically hindered substrates.[7]
-
Specialized Phosphines: Other ligands such as AntPhos have been specifically designed for couplings involving unprecedented steric hindrance and have shown high reactivity.[8]
| Catalyst System Component | Examples | Rationale for Use with Hindered Substrates |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) species in situ with the ligand. |
| Bulky Phosphine Ligands | SPhos, XPhos, RuPhos, cataCXium® A | Promote catalyst stability and accelerate the key reaction steps.[6][9] |
| NHC-based Precatalysts | PEPPSI™-IPr, PEPPSI™-SIPr | Offer high thermal stability and catalytic activity.[7] |
For practical applications, using a pre-formed palladium precatalyst (e.g., SPhos G3, XPhos G3) is often more reliable and convenient than generating the active catalyst in situ.
The Role and Choice of Base
The base plays multiple crucial roles in the Suzuki coupling: it facilitates the formation of a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is believed to be the active species in transmetalation, and it participates in regenerating the Pd(0) catalyst.[2][10]
For an electron-deficient boronic acid, a strong base can accelerate the undesired protodeboronation side reaction. Therefore, the choice of base is a careful balance between promoting the desired coupling and minimizing decomposition.
-
Strong Bases (e.g., NaOH, NaOMe): Generally avoided for this substrate due to the high risk of protodeboronation.
-
Moderate Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are the most commonly recommended bases. Potassium phosphate (K₃PO₄) is often an excellent choice, providing sufficient basicity to promote the reaction without causing significant substrate degradation.[11]
-
Fluoride Sources (e.g., CsF, KF): Can be effective, particularly with organotrifluoroborate salts, but their efficacy with boronic acids varies.
In some cases, for acutely base-sensitive boronic acids, specialized base-free "cationic" Suzuki coupling methods have been developed, which proceed via a different mechanism.[12]
Solvent System Selection
The solvent must solubilize all reaction components and can significantly influence the reaction rate and selectivity.[13]
-
Aprotic Ethereal Solvents: Dioxane, tetrahydrofuran (THF), and 2-methyl-THF are widely used and highly effective. They exhibit good solubility for both organic substrates and the palladium complexes.
-
Aprotic Polar Solvents: Solvents like DMF and NMP can be used but may lead to side reactions at high temperatures.
-
Alcohol/Water Mixtures: Solvent systems like dioxane/water or THF/water are very common. The presence of water can aid in dissolving the inorganic base and accelerate the transmetalation step.[14] For the specific substrate, a ratio of 4:1 to 10:1 organic solvent to water is a good starting point.
The dielectric constant of the solvent can influence selectivity in complex molecules, but for this application, ethereal solvents with or without water are the most reliable choice.[13]
Recommended Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).
Materials and Equipment
-
Reactants: this compound, Aryl Bromide (Ar-Br)
-
Catalyst: SPhos G3 Precatalyst (or Pd(OAc)₂ + SPhos ligand)
-
Base: Anhydrous K₃PO₄ (finely powdered)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, condenser, nitrogen/argon line, standard glassware for workup and purification.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the SPhos G3 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heating: Lower the flask into a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Ensure solvents are properly degassed and reagents are anhydrous. Try a different ligand/catalyst system (e.g., an NHC-Pd catalyst). Increase temperature if substrate is stable. |
| Protodeboronation | Base is too strong; Presence of excess water; Prolonged reaction time. | Switch to a milder base (e.g., K₂CO₃). Reduce the amount of water in the solvent system. Stop the reaction as soon as the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst decomposition. | Ensure the reaction is run under a strictly inert atmosphere. Use a more robust precatalyst. |
| Formation of Phenol | Reaction with endogenous water/hydroxide from the base. | This can be a competing pathway with aryl trifluoroborates and sometimes boronic acids. Ensure anhydrous conditions are maintained.[15] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success relies on a rational approach to reaction design, focusing on mitigating the dual challenges of steric hindrance and electronic deactivation. The use of modern, bulky phosphine ligands or NHC-based palladium catalysts, in combination with a moderately strong inorganic base like K₃PO₄ and an appropriate solvent system, provides a reliable pathway to construct valuable biaryl structures for research and development.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for the Versatile Cross-Coupling of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Introduction: A Privileged Scaffold in Modern Drug Discovery
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of metabolic stability, increased lipophilicity, and altered electronic properties that can significantly enhance the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2][3][4] 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is a valuable bifunctional building block, presenting two distinct reactive handles for sequential or differential cross-coupling reactions. The presence of both a bromine atom and a boronic acid on the same aromatic ring allows for a diverse range of synthetic transformations, enabling the construction of complex molecular architectures. This guide provides a detailed exploration of the cross-coupling partners for this compound, with a focus on providing robust protocols for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions.
Chemical Properties and Reactivity Profile
This compound possesses a unique electronic and steric profile that dictates its reactivity in cross-coupling reactions. The trifluoromethoxy group is strongly electron-withdrawing, which can influence the reactivity of both the C-Br and C-B bonds. The bromine atom is a versatile leaving group for palladium-catalyzed reactions, while the boronic acid moiety is a nucleophilic partner in Suzuki-Miyaura and Chan-Lam couplings. The ortho relationship between the bromine and the boronic acid can introduce steric hindrance, which may necessitate the use of bulky phosphine ligands to facilitate efficient coupling.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6][7] In the context of this compound, the boronic acid functionality can be coupled with a variety of aryl and heteroaryl halides or triflates.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Recommended | Alternatives | Rationale |
| Aryl Halide | Aryl Bromide (1.0 eq) | Aryl Iodide, Aryl Triflates | Reactivity order: I > Br > OTf > Cl. |
| Boronic Acid | This compound (1.2 eq) | An excess of the boronic acid is often used to drive the reaction to completion. | |
| Palladium Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄, Pd₂(dba)₃ | dppf is a robust ligand for many Suzuki couplings; others may require optimization. |
| Ligand | (if using Pd₂(dba)₃) SPhos (6 mol%) | XPhos, RuPhos | Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[10] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄, Cs₂CO₃ | The choice of base is crucial and can depend on the substrates.[10] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O, DMF | A mixture of an organic solvent and water is common for Suzuki reactions. |
| Temperature | 80-100 °C | Room temperature to reflux | Dependent on the reactivity of the coupling partners. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (1,4-Dioxane/H₂O, 5 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms C-N and C-O bonds.[11][12][13] This reaction provides a valuable alternative to the Buchwald-Hartwig amination for the formation of aryl amines and aryl ethers, often under milder, aerobic conditions.[14]
Mechanism of the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is complex and not as definitively established as the Suzuki-Miyaura reaction. However, a plausible catalytic cycle involves the formation of a copper(III) intermediate.[12]
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Protocol: Chan-Lam N-Arylation of an Amine
This protocol outlines a general procedure for the N-arylation of a primary or secondary amine with this compound.
Table 2: Reagents and Conditions for Chan-Lam N-Arylation
| Reagent/Parameter | Recommended | Alternatives | Rationale |
| Amine | Primary or Secondary Amine (1.0 eq) | Anilines, Amides, Imides | A wide range of N-nucleophiles are tolerated.[11] |
| Boronic Acid | This compound (1.5 eq) | An excess of the boronic acid is often beneficial. | |
| Copper Catalyst | Cu(OAc)₂ (1.0 eq) | CuI, Cu₂O | Copper(II) acetate is a common and effective catalyst. |
| Base | Pyridine (2.0 eq) | Et₃N, 2,6-Lutidine | The base facilitates the reaction and can also act as a ligand. |
| Solvent | Dichloromethane (DCM) | Toluene, Methanol | Anhydrous conditions are generally preferred. |
| Temperature | Room Temperature | 40-60 °C | Many Chan-Lam couplings proceed efficiently at room temperature.[12] |
| Atmosphere | Air (open flask) | The reaction is often tolerant of air and can even be promoted by oxygen.[11] |
Step-by-Step Procedure:
-
To a round-bottom flask, add the amine (1.0 mmol), this compound (1.5 mmol), and Cu(OAc)₂ (1.0 mmol).
-
Add dichloromethane (10 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts.
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach to C-N Bonds
The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[15][16] This reaction is particularly useful for coupling aryl halides with a broad range of amines. In the case of this compound, the bromine atom serves as the reactive site for this transformation.
Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol provides a general method for the Buchwald-Hartwig amination of the bromine position on the starting material.
Table 3: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Recommended | Alternatives | Rationale |
| Aryl Bromide | This compound (1.0 eq) | The bromine is the electrophilic partner in this reaction. | |
| Amine | Secondary Amine (1.2 eq) | Primary Amines, Anilines | A slight excess of the amine is typically used. |
| Palladium Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ | A common palladium precursor for generating the active Pd(0) catalyst. |
| Ligand | Xantphos (4 mol%) | BINAP, dppf | The choice of ligand is critical for reaction efficiency.[15] |
| Base | NaOtBu (1.4 eq) | K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene | 1,4-Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | Elevated temperatures are often required to drive the reaction to completion. | |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to protect the catalyst from oxidation. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 mmol), the secondary amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill this flask with an inert gas.
-
Transfer the catalyst solution to the flask containing the substrates and base via cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its bifunctional nature allows for a range of cross-coupling reactions, including the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this compound. As with any cross-coupling reaction, optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the desired outcome for specific substrates.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. youtube.com [youtube.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: Strategic Ligand Selection for Suzuki-Miyaura Coupling of 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Privileged Building Block
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful transformation is central to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[3][4] Within the medicinal chemist's toolbox, arylboronic acids bearing trifluoromethoxy (-OCF₃) groups are of particular interest. The -OCF₃ moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable substituent in drug design.
However, the use of substrates such as 2-Bromo-4-(trifluoromethoxy)phenylboronic acid presents a unique set of challenges. The steric hindrance imposed by the ortho-bromo group, combined with the strong electron-withdrawing nature of the para-trifluoromethoxy group, can render standard Suzuki-Miyaura coupling conditions ineffective.[5] This application note provides a detailed guide to understanding and overcoming these challenges through strategic ligand selection, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
The Intrinsic Challenge: Unpacking the Reactivity of this compound
The successful outcome of a Suzuki-Miyaura reaction is highly dependent on the electronic and steric properties of the coupling partners.[5][6] In the case of this compound, two key features dictate its reactivity profile:
-
Steric Hindrance: The presence of a bromine atom in the ortho position to the boronic acid group creates significant steric bulk. This can impede the approach of the palladium catalyst and hinder the crucial transmetalation step of the catalytic cycle.[2]
-
Electronic Effects: The trifluoromethoxy group is a potent electron-withdrawing group. This electronic deficit on the aromatic ring decreases the nucleophilicity of the organoboron species, which can slow down the rate of transmetalation.[5] Furthermore, electron-deficient boronic acids are more susceptible to an undesirable side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of an unwanted byproduct and reduced yield.[7][8]
Understanding these inherent challenges is the first step toward developing a robust and efficient coupling strategy. The key to success lies in the judicious selection of a ligand that can effectively mitigate these steric and electronic hurdles.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle and the Pivotal Role of the Ligand
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium complex.[1][9] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a critical role in stabilizing the palladium center and modulating its reactivity throughout the cycle. The three key steps where the ligand exerts its influence are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (in this case, an aryl halide). Electron-rich and bulky ligands facilitate this step, particularly with less reactive aryl chlorides.[10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting, especially with electron-deficient boronic acids.[11] The ligand's steric and electronic properties are crucial for promoting this transfer.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands often promote this final step.[12]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Guide to Ligand Selection: Tailoring the Catalyst to the Challenge
For challenging substrates like this compound, the choice of ligand is paramount. The ideal ligand should be both sterically bulky and electron-rich to accelerate the key steps of the catalytic cycle and suppress side reactions.
Bulky, Electron-Rich Monophosphine Ligands (Buchwald-Type)
The ligands developed by Stephen Buchwald's group are among the most effective for challenging Suzuki-Miyaura couplings.[13][14] These ligands feature a biaryl backbone with bulky and electron-donating phosphine groups.
-
Mechanism of Action: The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. The electron-donating nature of the phosphine increases the electron density on the palladium center, which in turn facilitates the oxidative addition step and can accelerate reductive elimination.[15]
-
Recommended Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly versatile and effective ligand for a wide range of Suzuki-Miyaura couplings, including those with sterically hindered and electron-deficient substrates.[13][16]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is even more sterically demanding than SPhos and can be particularly effective for couplings involving very hindered substrates or less reactive aryl chlorides.[13]
-
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) are another class of highly effective ligands for palladium-catalyzed cross-coupling reactions.[3][17]
-
Mechanism of Action: NHCs are strong sigma-donors, forming very stable bonds with the palladium center. This stability can prevent catalyst decomposition at high temperatures. Their strong electron-donating ability also promotes the oxidative addition and reductive elimination steps.[18]
-
Recommended Ligands:
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): IPr is a bulky NHC ligand that has shown great success in a variety of cross-coupling reactions.
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone of SIPr makes it an even stronger electron donor than IPr, which can be advantageous in some cases.[3]
-
| Ligand Class | Specific Example | Key Features | Recommended for... |
| Bulky Monophosphines | SPhos, XPhos | Sterically demanding, highly electron-donating. | Sterically hindered and electron-deficient substrates. Generally a good starting point.[13][16] |
| N-Heterocyclic Carbenes | IPr, SIPr | Strong sigma-donors, form stable Pd complexes. | High-temperature reactions and when phosphine-based ligands are unsuccessful.[3][17] |
Table 1: Recommended Ligands for Suzuki Coupling with this compound.
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Reagents and Equipment
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium precatalyst, and base under an inert atmosphere.
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere; Incorrect base or solvent. | Use a fresh batch of precatalyst; Ensure proper degassing of solvents and inerting of the reaction vessel; Screen different bases (e.g., K₂CO₃, CsF) and solvent systems.[19] |
| Protodeboronation | Presence of water or protic solvents; Reaction temperature too high; Prolonged reaction time. | Use anhydrous solvents and reagents; Consider using a boronic ester derivative (e.g., pinacol ester) to improve stability; Monitor the reaction closely and stop it once the starting material is consumed.[7][20] |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas all solvents; Ensure a strictly inert atmosphere; Use a more electron-rich ligand to promote transmetalation.[9] |
Table 2: Troubleshooting guide for Suzuki-Miyaura reactions.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable with a clear understanding of its inherent steric and electronic challenges. The strategic selection of bulky, electron-rich ligands, such as the Buchwald-type phosphines or N-heterocyclic carbenes, is critical to overcoming these hurdles. By carefully controlling the reaction conditions and employing robust protocols, researchers can effectively utilize this valuable building block in the synthesis of novel and complex molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 14. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Base Selection for Activating 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid: A Detailed Technical Guide
Executive Summary
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of base selection in the activation of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid for Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this versatile building block, characterized by the electron-withdrawing nature of the bromo and trifluoromethoxy substituents, necessitate a carefully considered approach to achieve optimal reaction outcomes. This document elucidates the mechanistic underpinnings of boronic acid activation, offers a comparative analysis of commonly employed bases, and presents detailed, robust protocols to guide successful synthetic applications.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional synthetic building block of significant interest in the pharmaceutical and agrochemical industries. Its structure offers two distinct points for diversification: a bromine atom, amenable to a wide range of cross-coupling reactions, and a boronic acid moiety, a cornerstone of the Nobel Prize-winning Suzuki-Miyaura reaction. The trifluoromethoxy (-OCF₃) group is a key feature, often employed as a bioisostere for the methoxy group. It can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, making it a highly desirable substituent in the design of novel bioactive compounds.
The successful exploitation of this reagent's synthetic potential is critically dependent on the controlled activation of the boronic acid group. This activation, which is essential for the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle, is primarily governed by the choice of base. An inappropriate base can lead to sluggish reactions, low yields, and the formation of undesirable byproducts such as those resulting from protodeboronation. This guide provides the technical insights necessary to make an informed base selection.
The Role of the Base: From Boronic Acid to Reactive Boronate
In the Suzuki-Miyaura coupling, the palladium catalyst orchestrates the formation of a new carbon-carbon bond. For this to occur, the organic fragment from the boronic acid must be transferred to the palladium center. This process, known as transmetalation, is notoriously slow with neutral boronic acids. The primary function of the base is to convert the boronic acid into a more nucleophilic boronate "ate" complex. This is achieved through the deprotonation of one of the hydroxyl groups of the boronic acid, forming a tetracoordinate boronate species. This boronate is significantly more electron-rich and, therefore, more readily participates in the transmetalation step with the palladium(II) halide intermediate.
Figure 1: Base-mediated activation of a boronic acid to a more nucleophilic boronate species.
The choice of base is therefore a critical parameter that influences the concentration and reactivity of the boronate species. Key factors to consider include:
-
Basicity (pKa): The base must be sufficiently strong to deprotonate the boronic acid but not so basic as to cause unwanted side reactions.
-
Solubility: The base must have adequate solubility in the reaction solvent to effectively interact with the boronic acid.
-
Steric Hindrance: The size of the base can impact the rate of boronate formation.
-
Counter-ion Effect: The nature of the cation (e.g., K⁺, Na⁺, Cs⁺) can influence the reaction kinetics and yields.
Comparative Analysis of Bases for Activating this compound
The electron-withdrawing nature of the bromo and trifluoromethoxy groups increases the Lewis acidity of the boron center in this compound, making it more susceptible to activation by a base. However, this also increases the risk of protodeboronation, especially with stronger bases in the presence of protic solvents. The following table provides a comparative overview of commonly used bases.
| Base | pKa of Conjugate Acid (in water) | Common Solvents | Suitability and Key Considerations |
| Potassium Carbonate (K₂CO₃) | 10.3 | Toluene, Dioxane, DMF, Water | A versatile and cost-effective choice. Its moderate basicity is often sufficient to promote the reaction without causing significant protodeboronation. It is a good starting point for reaction optimization. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Toluene, Dioxane, THF | Often provides superior yields, especially in challenging couplings. The large, soft cesium cation is believed to enhance the solubility of the boronate species and accelerate the catalytic cycle. |
| Potassium Phosphate (K₃PO₄) | 12.3 | Toluene, Dioxane, THF | A stronger base that can be highly effective, particularly with less reactive coupling partners. Its use may require careful optimization to minimize protodeboronation, especially at elevated temperatures. |
| Potassium Fluoride (KF) | 3.2 | Dioxane, THF | A mild base that can be advantageous when dealing with base-sensitive functional groups. It is thought to activate the boronic acid via the formation of a trifluoroborate species, which can then undergo transmetalation. |
Note: pKa values can vary in non-aqueous solvents.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.
Protocol 1: General Coupling with Potassium Carbonate
This protocol is a reliable starting point for a broad range of aryl bromides and iodides.
Figure 2: General workflow for Suzuki-Miyaura coupling using K₂CO₃.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Enhanced Reactivity with Cesium Carbonate
This protocol is recommended for less reactive aryl halides or when higher yields are desired.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)
-
Anhydrous 1,4-Dioxane (10 mL, degassed)
Procedure:
-
In a glovebox, add the aryl halide, this compound, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos to a reaction vial.
-
Add the anhydrous, degassed 1,4-dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of catalyst or a more active pre-catalyst.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature in increments of 10 °C. |
| Protodeboronation | - Presence of water- Base is too strong- Prolonged reaction time at high temperature | - Use anhydrous solvents and reagents.- Switch to a milder base (e.g., K₂CO₃ or KF).- Monitor the reaction closely and stop it upon completion. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.- Reduce the catalyst loading. |
Conclusion
The selection of an appropriate base is a cornerstone of a successful Suzuki-Miyaura coupling reaction with this compound. A systematic approach, starting with a versatile base like potassium carbonate and moving to more reactive options such as cesium carbonate for more challenging substrates, is recommended. By understanding the mechanistic principles of boronic acid activation and carefully considering the reaction parameters, researchers can effectively utilize this valuable building block to construct complex molecular architectures with high efficiency and yield.
Application Note: Strategic Use of Protecting Groups for Sequential Cross-Coupling Reactions Involving 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid
Abstract
This technical guide provides an in-depth analysis of protecting group strategies for the effective utilization of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid in complex organic syntheses. Specifically, this document will focus on the application of N-methyliminodiacetic acid (MIDA) as a protecting group to enable sequential, site-selective cross-coupling reactions. Detailed protocols for the protection of the boronic acid moiety and its subsequent deprotection are provided, along with a discussion of the underlying chemical principles that govern the selection of this strategy. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction: The Challenge of Bifunctional Reagents
This compound is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of two distinct reactive sites—a bromine atom and a boronic acid—offers the potential for stepwise functionalization through sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, the simultaneous reactivity of both the C-Br bond and the C-B(OH)₂ group under typical palladium-catalyzed conditions presents a significant challenge, often leading to a mixture of products and limiting its utility in controlled, iterative syntheses.
The trifluoromethoxy (-OCF₃) group imparts desirable properties to organic molecules, including increased lipophilicity, metabolic stability, and altered electronic characteristics.[1][2] Its high stability to various chemical, thermal, and photochemical conditions makes it a sought-after substituent in modern drug design.[1] The primary challenge in utilizing this compound lies not in the stability of the -OCF₃ group, but in orchestrating the selective reaction of its two other functional handles.
To overcome this, a robust protecting group strategy is essential. An ideal protecting group for the boronic acid moiety should render it inert to the conditions of the initial cross-coupling reaction at the C-Br site and be readily removable under mild conditions that do not affect the newly formed bond or other functional groups in the molecule.
The MIDA Boronate Strategy: A Paradigm of Orthogonal Reactivity
Among the various protecting groups for boronic acids, such as pinacol esters and 1,8-diaminonaphthalene (dan) amides, N-methyliminodiacetic acid (MIDA) has emerged as a superior choice for enabling iterative cross-coupling.[3][4][5][6] The formation of a MIDA boronate ester dramatically alters the reactivity of the boronic acid.
Mechanism of Protection and Deactivation
The effectiveness of MIDA as a protecting group stems from its ability to change the hybridization of the boron atom.[3][5] In an unprotected boronic acid, the boron atom is sp²-hybridized with a vacant p-orbital, which is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][7] The trivalent MIDA ligand chelates the boron atom, forcing it into a more stable, sp³-hybridized state.[3] This coordinative saturation shields the boron's empty orbital, effectively deactivating it towards transmetalation under standard anhydrous cross-coupling conditions.[3][5]
Key Advantages of MIDA Boronates
The use of MIDA boronates offers several compelling advantages for complex molecule synthesis:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[8][9][10] This allows for easy handling, purification, and long-term storage, a significant improvement over many unstable free boronic acids.[3][9]
-
Orthogonal Deprotection: The MIDA group is robust under a wide range of anhydrous reaction conditions, including Suzuki-Miyaura couplings, oxidations, and reductions.[5][11] However, it can be easily cleaved to regenerate the free boronic acid under mild aqueous basic conditions, such as with 1 M NaOH or even NaHCO₃ at room temperature.[9] This orthogonality is the cornerstone of its utility in sequential reactions.
-
Broad Compatibility: The formation and deprotection conditions for MIDA boronates are compatible with a wide array of functional groups, making this strategy highly versatile.[10][11]
Experimental Protocols
The following protocols provide a step-by-step guide for the protection of this compound as its MIDA ester, its use in a Suzuki-Miyaura cross-coupling, and the subsequent deprotection to unmask the boronic acid for a second coupling reaction.
Protocol 1: Formation of this compound MIDA Ester
This protocol is adapted from procedures developed by Burke and coworkers.[12][13] The use of MIDA anhydride offers a mild and efficient method for the esterification.[13]
Materials:
-
This compound
-
N-Methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous dioxane
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add N-methyliminodiacetic acid (MIDA) anhydride (1.2 equiv).
-
Add anhydrous dioxane to form a suspension.
-
Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo to remove the dioxane.
-
The crude product can be purified by silica gel column chromatography. MIDA boronates are generally stable on silica gel.[8][11] Elute with a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Combine the fractions containing the pure product and concentrate in vacuo to yield the MIDA boronate as a white crystalline solid.
Protocol 2: First Suzuki-Miyaura Coupling at the C-Br Position
With the boronic acid group masked as a MIDA ester, the C-Br bond can be selectively functionalized.
Materials:
-
This compound MIDA ester (from Protocol 3.1)
-
Aryl or vinyl boronic acid/ester (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Standard reaction and workup equipment
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the this compound MIDA ester (1.0 equiv), the desired coupling partner (e.g., an arylboronic acid, 1.1 equiv), and the base (2.0 equiv).
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst and degas for another 5 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the coupled product with the MIDA boronate still intact.
Protocol 3: Deprotection of the MIDA Boronate
This protocol regenerates the free boronic acid, making it available for a second cross-coupling reaction.
Materials:
-
MIDA-protected biaryl compound (from Protocol 3.2)
-
Tetrahydrofuran (THF)
-
1 M aqueous Sodium Hydroxide (NaOH)
-
1 M aqueous Hydrochloric Acid (HCl)
-
Standard workup equipment
Procedure:
-
Dissolve the MIDA-protected compound (1.0 equiv) in THF in a flask.
-
Add 1 M aqueous NaOH (2.0-3.0 equiv) at room temperature.
-
Stir the biphasic mixture vigorously for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude boronic acid is often used immediately in the next step without further purification due to the potential for decomposition.[3][14]
Comparative Data and Considerations
The choice of protecting group is critical and depends on the specific synthetic route. Below is a comparison of common boronic acid protecting groups.
| Protecting Group | Protection Conditions | Stability | Deprotection Conditions | Key Advantages |
| MIDA | MIDA anhydride, reflux in dioxane | High stability to anhydrous cross-coupling, chromatography, wide pH range[4][5] | Mild aqueous base (e.g., 1M NaOH, NaHCO₃) at RT[3][9] | Excellent for iterative coupling; air- and moisture-stable crystalline solids.[8][10] |
| Pinacol Ester | Pinacol, dehydrating conditions | Moderately stable, often reactive enough for direct coupling[4] | Acidic hydrolysis (often harsh), or oxidative cleavage (NaIO₄)[4] | Widely used, can be formed via Miyaura borylation.[4] |
| dan (1,8-diaminonaphthalene) | 1,8-diaminonaphthalene, reflux | Very high stability to a wide range of conditions[4] | Acidic hydrolysis[4] | Highly robust, stable to protodeboronation under basic conditions.[15] |
| Trifluoroborate Salt | KHF₂, aqueous conditions | High stability to oxidation and chromatography[4] | Aqueous acid or base | Crystalline solids, often used for unstable boronic acids.[14] |
For the specific application with this compound, the MIDA group provides the best combination of robust protection and mild, orthogonal deprotection, which is ideal for a sequential cross-coupling strategy.
Conclusion
The strategic use of protecting groups is indispensable for the controlled, sequential functionalization of bifunctional molecules like this compound. The N-methyliminodiacetic acid (MIDA) protecting group offers a superior solution by rendering the boronic acid moiety inert to Suzuki-Miyaura coupling conditions, while being readily cleavable under mild aqueous base. This allows for a clean and efficient first coupling at the C-Br position, followed by a subsequent coupling at the newly unmasked boronic acid site. The stability, ease of handling, and orthogonal reactivity of MIDA boronates make them a powerful tool for medicinal chemists and researchers in drug development, enabling the construction of complex molecular architectures with precision and high yield.
References
- 1. mdpi.com [mdpi.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 10. MIDA boronates: powerful tool for organic synthesis - Enamine [enamine.net]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
scale-up synthesis using 2-Bromo-4-(trifluoromethoxy)phenylboronic acid
An Application Guide for the Scale-Up Synthesis of Biaryl Scaffolds Utilizing 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid
Abstract
This document provides a comprehensive technical guide for researchers, process chemists, and drug development professionals on the scale-up synthesis of complex biaryl molecules using this compound. This versatile building block is crucial for introducing the synthetically valuable 2-bromo-4-(trifluoromethoxy)phenyl moiety, a common pharmacophore in modern medicinal chemistry. We will move beyond a simple recitation of steps to explore the underlying chemical principles, process safety, and optimization strategies essential for transitioning from bench-scale discovery to kilogram-scale production. The focus is on the Suzuki-Miyaura cross-coupling reaction, providing a detailed, field-proven protocol that addresses common scale-up challenges such as catalyst selection, impurity control, and robust product isolation.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic building block of significant interest in the pharmaceutical and materials science sectors. Its utility stems from the unique combination of three distinct chemical handles:
-
A Boronic Acid Group: This functional group is the cornerstone of its reactivity, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1][2]
-
A Trifluoromethoxy (-OCF₃) Group: This substituent is a bioisostere of the methoxy group but with profoundly different electronic properties. It is highly lipophilic and metabolically stable, often enhancing a drug candidate's membrane permeability, binding affinity, and pharmacokinetic profile.[3]
-
An Ortho-Bromo Substituent: The bromine atom provides a secondary reactive site for subsequent cross-coupling or other transformations, allowing for the construction of complex, multi-substituted aryl systems. Its position ortho to the boronic acid introduces significant steric hindrance, which must be carefully managed during reaction design.
The convergence of these features in a single molecule allows for the streamlined synthesis of complex biaryl structures, which are privileged motifs in a vast array of biologically active compounds.[1]
Reagent Properties and Safe Handling Protocols
Prior to any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 959997-86-5[4] |
| Molecular Formula | C₇H₅BBrF₃O₂[5][6] |
| Molecular Weight | 268.82 g/mol [6] |
| Appearance | Typically an off-white to white solid |
| Storage | Store under inert gas, refrigerated (2-8 °C), and protected from moisture. |
Safety and Handling:
This compound and related organoboron compounds require careful handling to ensure personnel safety and reagent integrity.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][8][9]
-
Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.[8][10] If engineering controls are insufficient, use a NIOSH-approved respirator.[9]
-
Moisture Sensitivity: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). While this often does not inhibit reactivity, it alters the molecular weight. For precise stoichiometry on a large scale, it is crucial to store the reagent under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment.
-
Spill & Exposure: In case of skin contact, wash immediately and thoroughly with soap and water.[7][8] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7][9] In case of a spill, avoid generating dust, scoop the material into a designated waste container, and decontaminate the area.[10]
Core Application: Scale-Up of the Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl linkages and is the primary application for this reagent.[11] The catalytic cycle, driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Considerations for Scale-Up Synthesis
Transitioning from a lab-scale procedure to a multi-kilogram production requires a shift in focus from mere yield to process robustness, safety, and economy.
-
Catalyst and Ligand Selection: The steric hindrance from the ortho-bromo group and the electronic nature of the -OCF₃ group necessitate a highly active catalytic system.
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may prove sluggish. For sterically demanding substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands are superior. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or newly developed precatalysts are designed to accelerate both the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings (0.1–1 mol%) and often milder reaction temperatures.[12][13] Lowering catalyst loading is a primary driver of cost reduction and simplifies purification by minimizing residual palladium.
-
Trustworthiness: Using a pre-catalyst, where the active Pd(0) is generated in situ from a stable Pd(II) source, provides more consistent reaction initiation and performance compared to air-sensitive Pd(0) sources.[12]
-
-
Base and Solvent System: The choice of base and solvent is critical for reaction efficiency, work-up, and safety.
-
Expertise & Experience: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used.[11][14] For scale-up, using an aqueous solution of the base creates a biphasic system with a water-immiscible organic solvent (e.g., toluene, 2-MeTHF). This facilitates product/catalyst retention in the organic phase while sequestering inorganic salts in the aqueous phase, simplifying the work-up.[15]
-
Trustworthiness: The base must be strong enough to facilitate transmetalation but not so strong as to promote significant protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), a common side reaction with electron-deficient boronic acids.[16] A thorough screen of bases is advisable during process development.
-
-
Control of Impurities:
-
Protodeboronation: This side reaction consumes the boronic acid and reduces yield. It is exacerbated by high temperatures and prolonged reaction times. Using a more active catalyst to shorten the reaction duration is an effective mitigation strategy.[16]
-
Homocoupling: The coupling of two boronic acid molecules (Ar-B(OH)₂ + Ar-B(OH)₂) can occur, especially in the presence of oxygen. Ensuring the reaction is performed under a robust inert atmosphere is critical.
-
Residual Palladium: Regulatory limits for residual palladium in active pharmaceutical ingredients (APIs) are stringent. The purification strategy must incorporate steps to remove palladium. This can include washes with aqueous solutions of reagents like L-cysteine or the use of specialized silica-based metal scavengers.[11]
-
Exemplary Kilogram-Scale Production Protocol
This protocol describes the synthesis of 2-bromo-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ol via a Suzuki-Miyaura coupling between this compound and 4-bromophenol.
Reaction Scheme: (Self-generated image of the chemical reaction)
Reagents and Process Parameters
| Component | CAS Number | M.W. | Quantity | Moles | Eq. |
| 4-Bromophenol | 106-41-2 | 173.01 | 1.73 kg | 10.0 | 1.0 |
| This compound | 959997-86-5 | 268.82 | 2.82 kg | 10.5 | 1.05 |
| SPhos Pd G2 (Pre-catalyst) | 1445085-82-4 | 709.28 | 35.5 g | 0.05 | 0.005 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 kg | 30.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | 17.3 L | - | 10 vol |
| Deionized Water | 7732-18-5 | 18.02 | 8.2 L | - | - |
| L-Cysteine | 52-90-4 | 121.16 | 0.8 L (10% aq. sol) | - | - |
| Celite® | 61790-53-2 | - | 0.5 kg | - | - |
Equipment
-
25 L Glass-Lined Reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/Cooling Mantle.
-
Addition Funnel / Dosing Pump.
-
Filter-Dryer or large Büchner Funnel and Vacuum Oven.
Step-by-Step Methodology
-
Reactor Inerting: Assemble and leak-test the reactor. Purge the vessel with nitrogen for at least 30 minutes to ensure an inert atmosphere (<500 ppm O₂). Maintain a gentle nitrogen blanket throughout the process.
-
Reagent Charging:
-
To the reactor, charge 4-Bromophenol (1.73 kg), this compound (2.82 kg), and Toluene (17.3 L).
-
Begin agitation at 150-200 RPM to form a slurry.
-
In a separate vessel, dissolve Potassium Carbonate (4.15 kg) in deionized water (8.2 L). The dissolution is endothermic; ensure all solids are dissolved.
-
-
Degassing: Sparge the toluene slurry in the reactor with nitrogen via a subsurface dip tube for 1 hour to remove dissolved oxygen.
-
Catalyst Addition: Add the SPhos Pd G2 pre-catalyst (35.5 g) to the reactor under a strong nitrogen counter-flow to prevent exposure to air.
-
Base Addition & Reaction:
-
Slowly add the aqueous K₂CO₃ solution to the reactor over 30-45 minutes. Note any exotherm and control the addition rate to maintain the internal temperature below 35 °C.
-
Once the addition is complete, heat the reaction mixture to 80-85 °C.
-
Monitor the reaction progress every 1-2 hours via HPLC/UPLC by sampling the organic layer. The reaction is typically complete in 4-8 hours when <1% of the 4-bromophenol remains.
-
-
Work-Up and Palladium Scavenging:
-
Cool the reactor to 50 °C. Stop agitation and allow the layers to separate for 30 minutes.
-
Drain the lower aqueous layer to a waste container.
-
To the organic layer, add a 10% aqueous solution of L-cysteine (0.8 L) to scavenge residual palladium. Stir at 50 °C for 1 hour.[11]
-
Separate and discard the lower aqueous cysteine layer.
-
Wash the organic layer with deionized water (2 x 4 L) to remove any remaining salts.
-
-
Product Isolation and Purification:
-
Filter the warm organic solution through a pad of Celite® (0.5 kg) to remove any fine particulates.
-
Reduce the volume of the toluene filtrate by ~70% via vacuum distillation.
-
Cool the concentrated solution to 0-5 °C over 2-3 hours to induce crystallization. Hold at this temperature for at least 2 hours.
-
Isolate the crystalline product by filtration. Wash the filter cake with cold (0-5 °C) toluene (2 L).
-
Dry the product in a vacuum oven at 50 °C until constant weight is achieved.
-
Process Workflow Visualization
The following diagram outlines the logical flow of the entire scale-up production campaign.
Caption: Workflow for Kilogram-Scale Suzuki-Miyaura Coupling.
Conclusion
The successful scale-up of syntheses involving this compound is readily achievable through the careful application of modern cross-coupling technology. The keys to a robust, safe, and economical process are the selection of a highly active catalyst system to overcome steric challenges and drive the reaction under mild conditions, diligent control of the reaction atmosphere to prevent side reactions, and the implementation of a well-designed work-up and purification strategy to ensure the final product meets stringent purity specifications. This guide provides a solid foundation for process development, enabling chemists and engineers to confidently translate promising laboratory results into large-scale manufacturing.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid [myskinrecipes.com]
- 4. This compound [sobekbio.com]
- 5. (2-Bromo-4-(trifluoromethyl)phenyl)boronic acid | 959997-88-7 [sigmaaldrich.com]
- 6. (2-Bromo-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Yield with 2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid. This electron-deficient and sterically hindered substrate presents unique challenges that require careful consideration of reaction parameters to achieve high yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields with this specific boronic acid often stem from its electronic properties and steric hindrance. Here’s a systematic checklist to begin your troubleshooting:
-
Reagent Quality and Stability: this compound is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] Ensure you are using a fresh, high-purity reagent. Consider converting it to a more stable form, such as a pinacol ester or MIDA boronate, if you continue to face issues with stability.[1][3]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to oxygen.[1] Confirm that your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
Solvent and Base Purity: The presence of oxygen can deactivate the catalyst, so it is crucial to use anhydrous and thoroughly degassed solvents.[1] Ensure your base is of high purity as contaminants can interfere with the reaction.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Your reaction vessel must be properly purged with an inert gas like argon or nitrogen.[4]
Q2: I suspect protodeboronation is the primary cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a significant challenge, especially with electron-deficient boronic acids.[1][5] Here are several strategies to mitigate it:
-
Choice of Base: The base is essential for the catalytic cycle but can also promote protodeboronation.[6][7] Weaker bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) are often preferred over strong bases like sodium hydroxide (NaOH) to minimize this side reaction.[7][8]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or an organotrifluoroborate can protect it from premature decomposition.[2][3] These reagents tend to release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus reducing the rate of protodeboronation.[2]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1] Monitor your reaction closely and stop it as soon as the starting material is consumed.
Q3: What role does the trifluoromethoxy group play in the reactivity of this compound?
A3: The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group. This has two main consequences for the Suzuki reaction:
-
It makes the boronic acid more susceptible to protodeboronation.[5]
-
It can slow down the transmetalation step of the catalytic cycle.
To counteract these effects, using a more electron-rich phosphine ligand can be beneficial.
Q4: How does the ortho-bromo substituent affect the reaction?
A4: The bromo group in the ortho position introduces significant steric hindrance. This can impede the approach of the coupling partners to the palladium center, slowing down the reaction.[9] To overcome this, the use of bulky, electron-rich ligands is often necessary.[10][11] These ligands can promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
Troubleshooting Guide: From Low Yield to Optimized Reaction
This section provides a more detailed, step-by-step approach to systematically troubleshoot and optimize your Suzuki reaction.
Problem 1: Low or No Product Formation
If you observe little to no formation of your desired product, a systematic screen of your reaction parameters is the most effective approach.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
1. Base Selection:
The choice of base is critical and influences both the rate of the desired reaction and potential side reactions.[8][12]
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, aryl chlorides | High | A common and effective base.[13] |
| K₂CO₃ | Aryl bromides | High | Generally a good starting point.[14] |
| K₃PO₄ | Aryl bromides, electron-deficient systems | High | A stronger base that can be effective when others fail.[12] |
| Cs₂CO₃ | Sterically hindered substrates | High | Often used for challenging couplings. |
| CsF | Boronic acids prone to protodeboronation | Moderate to High | Fluoride ions are thought to activate the boronic acid.[8] |
Protocol for Base Screening:
-
Set up parallel reactions in small vials.
-
To each vial, add this compound (1.0 eq.), your coupling partner (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a different base (2.0-3.0 eq.) from the table above.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vials, purge with inert gas, and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reactions by TLC or LC-MS to determine the optimal base.
2. Ligand Selection:
For sterically hindered and electron-deficient substrates, the choice of ligand is paramount.[9][15] Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly effective.[10]
| Ligand Type | Examples | Rationale |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Accelerate both oxidative addition and reductive elimination, crucial for sterically hindered substrates.[10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that can enhance catalytic activity for challenging couplings.[11] |
3. Solvent Selection:
The solvent can influence catalyst stability, reagent solubility, and reaction selectivity.[16][17][18]
| Solvent System | Notes |
| 1,4-Dioxane/Water | A very common and often effective mixture. |
| Toluene/Water | Another widely used biphasic system. |
| THF/Water | A good alternative to dioxane.[19] |
| DMF or DMAc | Polar aprotic solvents that can sometimes improve yields, but may also promote side reactions.[16] |
Problem 2: Significant Side Product Formation
This side reaction, where two molecules of the boronic acid couple, is often promoted by the presence of oxygen.[3]
Solutions:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. Methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[20]
-
Maintain Inert Atmosphere: Use Schlenk techniques or a glovebox to maintain a positive pressure of inert gas throughout the reaction.[4]
This involves the replacement of the bromine atom with a hydrogen atom.
Potential Causes and Solutions:
-
Source of Hydride: This can sometimes occur if the reaction mixture contains a source of hydride, such as certain amine bases or alcoholic solvents.[3] If you suspect this is an issue, try a different base or solvent system.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.[3]
General Experimental Protocol
Note: This is a generalized procedure and requires optimization for your specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (or its ester derivative, 1.0 eq.), the aryl halide coupling partner (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[20]
-
Inert Atmosphere: Seal the flask with a septum and thoroughly evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times.[21]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe. Finally, add the palladium catalyst and, if separate, the ligand.[20]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the determined optimal temperature (typically 80-110 °C).[20]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[22]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove the inorganic salts.[23]
By systematically addressing each of the potential points of failure outlined in this guide, you can significantly improve the yield and reproducibility of your Suzuki coupling reactions with the challenging this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Suzuki Coupling with 2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-(trifluoromethoxy)phenylboronic acid . This particular reagent presents a unique combination of steric hindrance (ortho-bromo group) and strong electronic deactivation (para-trifluoromethoxy group), which can lead to common but often frustrating side reactions. This document provides a structured, question-and-answer-based approach to diagnose and solve these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the most common issues encountered when using this electron-deficient and sterically hindered boronic acid.
Q1: My reaction yield is low, and I see multiple byproducts. What are the most likely side reactions with this specific boronic acid?
A1: When using this compound, low yields of the desired cross-coupled product are typically due to two main competitive side reactions: protodeboronation and homocoupling .[1] The electron-withdrawing nature of the trifluoromethoxy group makes the boronic acid particularly susceptible to these pathways.[1][2][3]
-
Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, leading to the formation of 1-bromo-3-(trifluoromethoxy)benzene. This is a very common issue with electron-deficient arylboronic acids.[4][5][6]
-
Homocoupling: This is the formation of a symmetrical biaryl dimer from two molecules of the boronic acid (2,2'-Dibromo-4,4'-bis(trifluoromethoxy)-1,1'-biphenyl). This side reaction consumes your boronic acid and complicates purification.[1][7]
A third issue, while not a side reaction of the boronic acid itself, is the dehalogenation of your aryl halide coupling partner, which also reduces the overall yield.[1][2] The following sections will provide detailed strategies to mitigate these specific problems.
Q2: The major byproduct in my analysis is 1-bromo-3-(trifluoromethoxy)benzene. What is causing this protodeboronation and how can I prevent it?
A2: You are observing protodeboronation, a reaction where a proton source in the mixture cleaves the C-B bond.[6] This is particularly rapid for electron-deficient boronic acids like yours, especially under basic conditions.[8][9] The trifluoromethoxy group withdraws electron density from the aromatic ring, weakening the carbon-boron bond and making it more susceptible to protonolysis.
Troubleshooting Workflow for Protodeboronation:
To address this, you must carefully control the reaction components that can provide a proton or promote the protonolysis pathway.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
preventing homocoupling of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Preventing Homocoupling of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments involving this compound. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting protocols to overcome the common challenge of homocoupling, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a significant problem with this compound?
A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent—in this case, this compound—react with each other to form a symmetrical biaryl byproduct.[1] This is particularly problematic as it consumes your valuable starting material, leading to a reduced yield of the desired unsymmetrical cross-coupled product. Furthermore, the resulting homocoupled product, 2,2'-Dibromo-4,4'-bis(trifluoromethoxy)biphenyl, often has similar physical properties (e.g., polarity) to the target molecule, which can significantly complicate purification.[2] The electron-deficient nature of this compound can sometimes make it more susceptible to this side reaction.[3]
Q2: What are the primary mechanistic pathways that lead to the homocoupling of my arylboronic acid?
A2: The homocoupling of arylboronic acids in palladium-catalyzed reactions is primarily driven by two key factors: the presence of dissolved oxygen and the involvement of Pd(II) species.[1][4][5]
-
Oxygen-Mediated Pathway: The catalytically active Pd(0) species can be oxidized by dissolved oxygen in the reaction mixture to form a palladium(II) peroxo complex.[6][7][8][9][10] This peroxo complex can then react with two molecules of the arylboronic acid to generate the homocoupled biaryl product and regenerate the Pd(0) catalyst.[6][7][9][10] This catalytic cycle, fueled by oxygen, can significantly deplete the boronic acid.
-
Pd(II)-Mediated Pathway: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, incomplete reduction to the active Pd(0) state can leave residual Pd(II) species. These Pd(II) species can directly react with the boronic acid in a stoichiometric manner to produce the homocoupled product and Pd(0).[1][4][5][11]
It is also worth noting that in some cases, particularly with electron-deficient arylboronic acids, a rare protonolysis/second transmetalation event has been proposed as a potential homocoupling pathway.[3]
Q3: How can I quickly assess if homocoupling is a major issue in my reaction?
A3: A preliminary assessment can often be made by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC). The homocoupled byproduct will appear as a distinct spot, and its intensity relative to the desired product spot can give a qualitative indication of the extent of this side reaction. For a more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[12][13][14][15] In ¹⁹F NMR, the symmetrical nature of the homocoupled product can provide a clear signal distinct from the desired unsymmetrical product.[2]
Q4: My boronic acid appears to be degrading even before the reaction. What could be the cause?
A4: Boronic acids, particularly electron-deficient ones, can be susceptible to decomposition through various pathways, including protodeboronation, oxidation, and polymerization.[16] Storage conditions are critical. Ensure your this compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere. For particularly unstable boronic acids, using air-stable surrogates like MIDA (N-methyliminodiacetic acid) boronates, which slowly release the boronic acid under the reaction conditions, can be an effective strategy to minimize premature degradation.[16][17]
Troubleshooting Guide: Minimizing Homocoupling of this compound
This section provides a systematic approach to diagnosing and resolving issues related to the homocoupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High levels of homocoupled byproduct observed. | 1. Presence of dissolved oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst. 3. Sub-optimal choice of base or solvent. 4. High reaction temperature. | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using the freeze-pump-thaw technique (3 cycles).[18] 2. Catalyst Selection and Handling: Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that is readily reduced in situ. If using a Pd(II) source, consider adding a reducing agent like potassium formate.[4][5] Ensure the catalyst is added under a positive pressure of inert gas. 3. Optimize Base and Solvent: Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or KOH, which can sometimes promote side reactions.[2][19][20] Aprotic solvents such as dioxane, toluene, or THF are generally effective.[18] While a small amount of water is often necessary, excessive water can sometimes promote homocoupling.[11][18] 4. Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate.[18] |
| Low yield of the desired cross-coupled product despite complete consumption of starting materials. | 1. Significant homocoupling of the boronic acid. 2. Decomposition of the boronic acid. | 1. Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction.[18] 2. Use a Slight Excess of the Aryl Halide: Employing a slight excess (1.1-1.2 equivalents) of the aryl halide coupling partner can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than participating in boronic acid homocoupling.[18] 3. Consider Boronic Acid Surrogates: For highly sensitive reactions, using a stable boronic acid derivative like a pinacol ester or a MIDA boronate can prevent decomposition and control the release of the active boronic acid.[11][16] |
| Difficulty in purifying the desired product from the homocoupled byproduct. | Similar polarity of the product and the homocoupled byproduct. | 1. Optimize Reaction Conditions to Minimize Homocoupling: The most effective approach is to prevent the formation of the byproduct in the first place by implementing the strategies outlined above. 2. Alternative Purification Techniques: If homocoupling cannot be completely suppressed, explore alternative purification methods such as preparative HPLC or crystallization, which may offer better separation based on subtle differences in structure and properties. |
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point and may require further optimization for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Sparge the resulting mixture with the inert gas for 15-20 minutes.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).
-
Under a positive flow of inert gas, quickly add the catalyst and ligand to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Problem: Homocoupling Mechanisms
The following diagrams illustrate the key mechanistic pathways leading to the undesirable homocoupling of arylboronic acids.
Caption: Key pathways for boronic acid homocoupling.
Caption: A decision-making flowchart for troubleshooting homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. scielo.br [scielo.br]
- 13. Analytical response of polychlorinated biphenyl homologues and isomers in thin-layer and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. uwindsor.ca [uwindsor.ca]
managing hydrolysis of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid during reaction
Welcome to the technical support guide for 2-Bromo-4-(trifluoromethoxy)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth, field-proven insights into managing its stability, with a specific focus on mitigating hydrolysis (protodeboronation) during cross-coupling reactions.
Understanding the Challenge: Protodeboronation
This compound is a valuable building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, its utility can be compromised by a common and often frustrating side reaction: protodeboronation. This is a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding the undesired byproduct 1-bromo-3-(trifluoromethoxy)benzene.[1]
This decomposition pathway competes directly with the desired cross-coupling, leading to reduced yields and complex purification challenges. The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions.[1][2] The mechanism can be catalyzed by both acid and, more commonly in the context of Suzuki coupling, base.[1][3] Under basic conditions, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate anion, which is susceptible to protonolysis from a proton source, typically water.[4]
The electron-withdrawing nature of the trifluoromethoxy group on this compound can influence the Lewis acidity of the boron center and the overall stability of the molecule under specific pH conditions.[3][5][6]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions involving this compound in a direct question-and-answer format.
Q1: My Suzuki coupling reaction has a low yield, and I've isolated a significant byproduct with a mass corresponding to the loss of the boronic acid group. Is this protodeboronation?
A1: This is the classic signature of protodeboronation. The primary byproduct you are observing is almost certainly 1-bromo-3-(trifluoromethoxy)benzene.
-
How to Confirm: The most effective way to confirm the identity of this byproduct is through analytical techniques.
-
LC-MS/UPLC-MS: This is the workhorse for reaction monitoring. The byproduct will have a molecular weight corresponding to your starting aryl halide minus the B(OH)₂ group plus a hydrogen atom. It will typically be less polar than your desired product and starting boronic acid.[7][8]
-
¹H NMR Spectroscopy: If you isolate the byproduct, the proton NMR will show the characteristic aromatic signals of the 1-bromo-3-(trifluoromethoxy)benzene scaffold, but it will lack the signals corresponding to the coupled partner. ¹¹B NMR can also be used to observe the consumption of the starting boronic acid.[7]
-
GC-MS: For volatile byproducts, GC-MS is an excellent tool for identification.
-
Q2: I'm observing significant decomposition of my boronic acid, even with mild bases like K₂CO₃. What are the primary factors I should investigate?
A2: While base selection is critical, other factors work in concert to promote hydrolysis. If you are still seeing issues with milder bases, consider the following:
-
Temperature: Elevated temperatures dramatically accelerate the rate of protodeboronation.[9] Is it possible to run your reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C), even if it requires a longer reaction time or a more active catalyst?
-
Water Content: Water is the proton source for the side reaction.[10] Using a strictly anhydrous solvent system can significantly suppress protodeboronation. However, for the Suzuki reaction to proceed, a small amount of water is often necessary to help dissolve the base and facilitate the formation of the active boronate species. The key is finding the right balance. A solvent system like Dioxane/H₂O at a 10:1 ratio is often a better starting point than a 4:1 ratio for sensitive substrates.[10]
-
Reaction Time: The longer your boronic acid is exposed to destabilizing conditions, the more decomposition will occur. Monitor your reaction closely (e.g., every 30-60 minutes by LC-MS) and work it up as soon as the starting material is consumed.
Q3: I see significant homocoupling of my boronic acid (a biaryl byproduct). How is this different from protodeboronation and how can I stop it?
A3: Homocoupling is an oxidative process, distinct from the hydrolytic protodeboronation pathway, where two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen and certain palladium(II) precatalysts.[9][10][11]
-
Solution: The key is to maintain a strictly inert atmosphere.
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by methods such as sparging with argon or nitrogen for 30 minutes or using several freeze-pump-thaw cycles.[9]
-
Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup and reaction period.
-
Catalyst Choice: Use an air-stable Pd(0) source or a precatalyst that rapidly reduces to the active Pd(0) species in situ to minimize Pd(II)-mediated homocoupling.[11]
-
Proactive Strategies for Preventing Hydrolysis
The most effective approach is to design your experiment from the outset to minimize the risk of protodeboronation.
Strategic Selection of Reaction Conditions
The choice of base and solvent is the first line of defense against unwanted hydrolysis.
| Parameter | Recommendation | Causality (The "Why") |
| Base | Use milder bases: K₃PO₄, K₂CO₃, Cs₂CO₃, KF.[9][10] | Strong bases (e.g., NaOH, KOH) create a highly basic aqueous environment that significantly accelerates the rate of protodeboronation. Milder, moderately soluble bases create a less harsh environment while still being effective at promoting the transmetalation step in the Suzuki catalytic cycle.[12] |
| Solvent | Use anhydrous solvents or systems with minimal water (e.g., Dioxane, THF, Toluene).[9][10] | Water is the proton donor in the protodeboronation reaction. By minimizing its presence, you starve the side reaction of a key reagent. Anhydrous conditions are often the most effective solution for highly sensitive boronic acids. |
| Temperature | Run at the lowest temperature that affords a reasonable reaction rate (often 60-80 °C). | Protodeboronation, like most reactions, has an activation energy barrier. Lowering the temperature slows the rate of this undesired pathway more significantly than it slows the desired catalytic cycle, thus improving selectivity.[9] |
Protecting the Boronic Acid: The Slow-Release Strategy
For particularly challenging couplings where the above measures are insufficient, the most robust strategy is to convert the boronic acid into a more stable derivative. These derivatives act as "masked" forms that slowly release the active boronic acid into the reaction medium. This keeps the instantaneous concentration of the sensitive free boronic acid low, suppressing its decomposition while still allowing the Suzuki coupling to proceed.[13]
-
Boronate Esters (e.g., Pinacol Esters): These are more stable towards protodeboronation and are a common and effective solution.[9][14] They can be purchased directly or easily synthesized from the boronic acid.
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are exceptionally resistant to hydrolysis and can be used in a "slow-release" fashion.
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can be used directly in Suzuki couplings, particularly with protic solvents.[15]
Visualizing the Competing Reaction Pathways
The following diagram illustrates the central challenge: the competition between the productive Suzuki-Miyaura cycle and the destructive protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 15. youtube.com [youtube.com]
purification of Suzuki coupling product from 2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Introduction
Welcome to the technical support guide for the purification of Suzuki-Miyaura coupling products derived from 2-Bromo-4-(trifluoromethoxy)phenylboronic acid . The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency.[1][2] However, the journey from a completed reaction crude to an analytically pure product can present significant challenges. The presence of residual catalyst, unreacted starting materials, and various side-products necessitates a robust and well-designed purification strategy.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting common purification issues associated with this class of compounds. We will move from understanding the potential impurities to detailed, step-by-step protocols for their removal, ensuring you can achieve the desired purity for your critical applications.
Section 1: Understanding Potential Impurities
A successful purification strategy begins with identifying the likely contaminants in your crude reaction mixture. The impurities in a Suzuki coupling are predictable and arise from the reaction's core components and potential side reactions.[3][4]
| Impurity Type | Origin | Common Characteristics & Removal Strategy |
| Palladium Catalyst | Catalyst added for the reaction (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). | Often appears as a black precipitate (palladium black) or remains as soluble complexes. Can be removed by filtration through Celite® or silica, or by using specialized metal scavengers.[5][6] |
| Unreacted Boronic Acid | Excess or unreacted this compound. | Polar and acidic. Can often be removed with a basic aqueous wash (e.g., 1M NaOH) during workup, where it forms a water-soluble boronate salt.[7] |
| Unreacted Aryl Halide | The coupling partner for the boronic acid. | Polarity is often similar to the desired product, making it a common challenge for chromatographic separation. Optimizing reaction stoichiometry is the best prevention. |
| Homocoupling Product | Dimerization of the boronic acid, forming a symmetrical biphenyl. | Often arises from the presence of oxygen, which can promote a Pd(II)-mediated homocoupling pathway.[3][8][9] Separation is typically achieved by flash chromatography. |
| Protodeborylation Product | Replacement of the B(OH)₂ group with a hydrogen atom. | This side reaction consumes the boronic acid and is promoted by aqueous conditions.[3] Its polarity is usually lower than the desired product. |
| Inorganic Base | Base used in the reaction (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Water-soluble salts. Easily removed by a standard aqueous workup and extraction.[5] |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during purification in a direct question-and-answer format.
Q1: My reaction mixture is black and cloudy. How do I get rid of the palladium before moving to chromatography?
A1: The black solid is likely palladium black, formed from the decomposition or aggregation of the soluble Pd(0) catalyst.[4] It is crucial to remove this solid before concentrating the crude mixture, as it can interfere with chromatography.
-
Expert Recommendation: The most reliable method is filtration through a pad of Celite®. After the reaction is complete, dilute the mixture with a suitable organic solvent (like ethyl acetate or DCM). Prepare a short plug of Celite® in a Büchner or fritted glass funnel and filter the diluted reaction mixture through it. Wash the Celite® pad thoroughly with the same solvent to ensure all your product is collected.[5][6][10] This procedure will trap the fine palladium particles and inorganic salts.
Q2: My NMR spectrum shows persistent signals corresponding to the this compound starting material. How can I remove it?
A2: Boronic acids are acidic and can be exploited for a liquid-liquid extraction based purification.
-
Expert Recommendation: During the aqueous workup, perform an extraction with a basic solution like 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[7] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. The desired, typically less polar, product will remain in the organic layer. Be sure to extract the aqueous layer again with an organic solvent to recover any product that may have partitioned.
-
Alternative for Base-Sensitive Products: If your product has base-labile functional groups (e.g., esters), this method may not be suitable.[11] In such cases, meticulous flash column chromatography is the preferred method. You can also try specialized boronic acid scavengers, such as silica-bound DEAM resins.[12]
Q3: I'm struggling to separate my desired product from the unreacted aryl halide partner by column chromatography. The Rf values are very close. What should I do?
A3: This is a common and frustrating issue, as the starting material and product often have similar polarities.
-
Expert Recommendation:
-
Optimize Chromatography Conditions: Do not rely solely on one solvent system. Experiment with different solvent systems to maximize the separation (ΔRf). Try switching from a standard hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-based system.[13] Sometimes, a small change in solvent polarity can significantly improve separation.
-
Lower the Rf: For difficult separations, aim for a lower Rf value for your product (e.g., 0.15-0.2). While this requires using more solvent, it increases the interaction time with the silica gel, leading to better resolution.[13]
-
Recrystallization: If your product is a solid, recrystallization is an excellent and often superior method for removing closely-eluting impurities.[14] Screen various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures like hexanes/ethyl acetate) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution.
-
Q4: My yield is low, and I see a significant amount of a symmetrical biphenyl byproduct. What happened and can I salvage my product?
A4: This byproduct is almost certainly the result of boronic acid homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[3][8][9][15]
-
Expert Recommendation:
-
Prevention: The best strategy is prevention. Ensure your reaction is thoroughly degassed before adding the palladium catalyst. This can be done by bubbling an inert gas like argon or nitrogen through the solvent for 10-15 minutes or by using several vacuum/inert gas backfill cycles.[8][9]
-
Purification: The homocoupled dimer can usually be separated from the desired unsymmetrical product by flash column chromatography. The dimer is often less polar than the desired product, but this depends on the specific coupling partner used.
-
Q5: For my drug development project, I need to reduce palladium levels to below 10 ppm. Standard filtration isn't enough. What are my options?
A5: Achieving very low levels of residual palladium, as required by regulatory bodies like the ICH, often requires a dedicated scavenging step after initial purification.[16]
-
Expert Recommendation: Use commercially available metal scavengers. These are typically silica or polymer resins functionalized with thiol (mercaptan) or amine groups that have a high affinity for palladium.[6][16] After your primary purification (e.g., chromatography), dissolve the product in a suitable solvent, add the scavenger resin, stir for a few hours at room temperature or with gentle heating, and then filter off the resin. This is a highly effective method for removing trace metals.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Standard Post-Reaction Workup and Extraction
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with the same solvent.[5][10]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:
-
Water (to remove bulk inorganic salts).
-
1M NaOH or saturated NaHCO₃ (to remove unreacted boronic acid).[7]
-
Brine (to break up emulsions and remove residual water).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product.
Protocol 3.2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by TLC. Aim for an Rf of ~0.2-0.3 for the desired product. A common starting point for biaryl compounds is a gradient of ethyl acetate in hexanes.[17]
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[17][18]
-
Elution: Run the column, starting with the non-polar solvent and gradually increasing the polarity (gradient elution).[17] Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Concentration: Concentrate the pure fractions under reduced pressure to afford the purified product.
Section 4: Visual Guides
Diagram 1: General Suzuki Coupling Purification Workflow This diagram outlines the logical flow from the crude reaction mixture to the final purified product.
Caption: Workflow for Suzuki product purification.
Diagram 2: Troubleshooting Decision Tree This diagram helps diagnose and solve common purification problems.
Caption: Troubleshooting purification issues.
Section 5: References
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?--INVALID-LINK--
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. --INVALID-LINK--
-
Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling. --INVALID-LINK--
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. --INVALID-LINK--
-
Wikipedia. Suzuki reaction. --INVALID-LINK--
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. --INVALID-LINK--
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. --INVALID-LINK--
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. --INVALID-LINK--
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?--INVALID-LINK--
-
Reddit. (2018). Suzuki purification problem. --INVALID-LINK--
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?--INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. --INVALID-LINK--
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. --INVALID-LINK--
-
Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. --INVALID-LINK--
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. --INVALID-LINK--
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. --INVALID-LINK--
-
SiliCycle. Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. --INVALID-LINK--
-
SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. --INVALID-LINK--
-
Britton, J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. --INVALID-LINK--
-
ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF. --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?--INVALID-LINK--
-
Royal Society of Chemistry. (2012). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. --INVALID-LINK--
-
Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. NIH Public Access. --INVALID-LINK--
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--
-
ResearchGate. (2025). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. --INVALID-LINK--
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. --INVALID-LINK--
-
Medium. (2025). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. --INVALID-LINK--
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. --INVALID-LINK--
-
ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates | Request PDF. --INVALID-LINK--
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. --INVALID-LINK--
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. --INVALID-LINK--
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. silicycle.com [silicycle.com]
- 13. reddit.com [reddit.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Purification [chem.rochester.edu]
- 18. youtube.com [youtube.com]
Technical Support Center: Suzuki Coupling with 2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 2-Bromo-4-(trifluoromethoxy)phenylboronic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction, with a particular focus on the critical role of temperature.
Introduction: Navigating the Challenges of a Sterically and Electronically Demanding Substrate
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] However, its success is highly dependent on the nature of the coupling partners. This compound presents a unique set of challenges due to both steric hindrance from the ortho-bromo group and the electron-withdrawing nature of the trifluoromethoxy group. These factors can significantly impact the reaction kinetics and favor undesirable side reactions.
This guide will dissect the critical influence of temperature on the various stages of the Suzuki coupling catalytic cycle when using this substrate. Understanding these effects is paramount to optimizing your reaction for high yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when performing Suzuki coupling with this compound, with a focus on temperature-related effects.
Q1: My reaction is sluggish and gives low yields at room temperature. Shouldn't increasing the temperature always improve the reaction rate?
A1: While it is true that increasing temperature generally accelerates reaction rates, the effect on Suzuki coupling is more nuanced, especially with a substrate like this compound.[4]
-
Causality: The Suzuki coupling involves a catalytic cycle with several key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][5] Each of these steps has its own activation energy and is affected differently by temperature.
-
Oxidative Addition: The insertion of the palladium catalyst into the carbon-bromine bond of your aryl bromide is the first step. While this step is often facile for aryl bromides, steric hindrance from the ortho-substituent can increase its energy barrier.[6] Increased temperature can help overcome this barrier.
-
Transmetalation: This is the transfer of the aryl group from the boronic acid to the palladium center.[1] This step is often the rate-limiting step in the cycle, particularly with sterically hindered or electron-deficient boronic acids.[7] Higher temperatures are often required to facilitate this step.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the palladium catalyst is regenerated, is also promoted by heat.[1][6]
-
-
Troubleshooting:
-
Gradual Temperature Increase: Instead of a drastic temperature jump, try a stepwise increase (e.g., from room temperature to 50 °C, then 80 °C) while monitoring the reaction progress by TLC or LC-MS. This can help you find the optimal temperature where the desired reaction outpaces side reactions.
-
Catalyst and Ligand Choice: Some catalyst systems are more active at lower temperatures.[8] For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the key steps of the catalytic cycle even at milder temperatures.[9]
-
Q2: I'm observing a significant amount of protodeboronation of my boronic acid, especially at higher temperatures. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and often frustrating side reaction in Suzuki couplings.[10] It is particularly prevalent with electron-deficient boronic acids and can be exacerbated by high temperatures and the presence of water and base.[10][11]
-
Causality: At elevated temperatures, the rate of protodeboronation can increase significantly. The mechanism involves the protonolysis of the C-B bond, which is facilitated by the reaction conditions.[10]
-
Troubleshooting:
-
Temperature Optimization: This is a delicate balance. While higher temperatures can promote the desired coupling, they can also accelerate protodeboronation. Finding the "sweet spot" is crucial. An optimal temperature range for many Suzuki couplings is between 60-100 °C.[5]
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation.[12] Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH). In some cases, fluoride bases like cesium fluoride (CsF) can be effective in minimizing this side reaction.[13]
-
Anhydrous Conditions: While some water is often necessary to activate the boronic acid, excessive water can promote protodeboronation.[2] Using a carefully controlled amount of water or switching to anhydrous conditions with a suitable boronic ester (e.g., a pinacol ester) can be beneficial.[2][11] Boronic esters are generally more stable towards protodeboronation.[2][14]
-
Reaction Time: Prolonged reaction times at high temperatures can lead to increased protodeboronation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Q3: At very high temperatures (e.g., >120 °C), I see a decrease in yield and the formation of palladium black. What is happening?
A3: The formation of palladium black is a clear indicator of catalyst decomposition, which is a significant issue at elevated temperatures.[15]
-
Causality: Homogeneous palladium catalysts can be thermally sensitive and may decompose at temperatures above 150 °C, and sometimes even lower depending on the specific complex.[16] This decomposition leads to the formation of catalytically inactive palladium nanoparticles (palladium black), effectively stopping the reaction.
-
Troubleshooting:
-
Strict Temperature Control: It is critical to maintain a consistent and controlled reaction temperature. Use a reliable heating mantle with a temperature controller and an oil bath to ensure even heat distribution. A recommended starting point for many Suzuki reactions is 60 °C.
-
Ligand Selection: The choice of ligand can significantly impact the thermal stability of the palladium catalyst. Bulky phosphine ligands or N-heterocyclic carbenes can form more stable complexes that are less prone to decomposition at higher temperatures.
-
Microwave Chemistry: For reactions requiring high temperatures, microwave-assisted synthesis can be a valuable tool. Microwaves can rapidly and uniformly heat the reaction mixture, often leading to shorter reaction times and reduced catalyst decomposition.[6][17]
-
Visualizing the Effect of Temperature on the Suzuki Coupling Cycle
The following diagram illustrates how temperature influences the key steps of the Suzuki-Miyaura coupling reaction.
Caption: The influence of temperature on the Suzuki-Miyaura catalytic cycle.
Data Summary: Temperature Effects on Reaction Outcomes
The following table summarizes the general effects of temperature on key aspects of the Suzuki coupling with this compound.
| Parameter | Low Temperature (e.g., RT - 40°C) | Moderate Temperature (e.g., 60 - 100°C) | High Temperature (e.g., > 120°C) |
| Reaction Rate | Slow, potentially incomplete reaction | Optimal for many systems, good balance of rate and selectivity | Very fast, but may lead to decomposition |
| Product Yield | Low to moderate | Generally highest | Can decrease due to side reactions and catalyst decomposition |
| Protodeboronation | Generally low | Can become significant, requires optimization | Often a major side reaction |
| Catalyst Stability | High | Generally stable with appropriate ligands | Risk of decomposition (palladium black formation) |
Experimental Protocol: Optimized Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling of this compound with a generic aryl halide. Optimization of specific parameters may be necessary for your particular substrate.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos-Pd-G3)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.02 - 0.05 equiv), and base (2.0 - 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (start with 80 °C). Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the optimized Suzuki coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
minimizing debromination of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Welcome to the technical support center for 2-Bromo-4-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for the successful application of this reagent in cross-coupling reactions, with a primary focus on minimizing the undesired side reaction of debromination (protodeboronation).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: I am observing a significant amount of 4-(trifluoromethoxy)phenylboronic acid as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this debromination?
Answer: The formation of 4-(trifluoromethoxy)phenylboronic acid is a result of a common side reaction known as protodeboronation, where the bromine atom is replaced by a hydrogen atom.[1] This is a significant challenge, particularly with ortho-substituted arylboronic acids. The primary drivers of this side reaction are the reaction conditions, especially the choice of base, temperature, and solvent.
The accepted mechanism for base-catalyzed protodeboronation involves the formation of a boronate species, which then undergoes cleavage of the C-B bond.[1] For this compound, the steric hindrance from the ortho-bromo group and the electronic effects of the trifluoromethoxy group can influence the rate of this undesired reaction.
Question 2: How does the choice of base impact the extent of debromination?
Answer: The base plays a critical role in the Suzuki-Miyaura coupling by facilitating the transmetalation step. However, strong bases, particularly in the presence of protic solvents like water, can accelerate protodeboronation.[1] For sensitive substrates like this compound, it is advisable to use milder bases.
-
Recommendation: Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are generally effective in promoting the desired coupling while minimizing the debromination side reaction.
Question 3: Can the palladium catalyst and ligand system influence the debromination side reaction?
Answer: Yes, the choice of palladium precursor and, more importantly, the phosphine ligand can significantly impact the outcome of the reaction. While bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps in challenging couplings, they can paradoxically promote protodeboronation. This is thought to occur through the formation of a reactive post-transmetalation intermediate that is susceptible to protonolysis.
-
Recommendation: For the coupling of this compound, consider using less sterically demanding phosphine ligands. While ligands like Buchwald's SPhos or XPhos are powerful, they might be too bulky. A good starting point would be to screen ligands such as triphenylphosphine (PPh₃) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).
Question 4: What is the optimal temperature and reaction time to minimize debromination?
Answer: Higher temperatures can increase the rate of all reactions, including the undesired protodeboronation. Therefore, it is crucial to find a balance where the desired Suzuki coupling proceeds at a reasonable rate while keeping the debromination to a minimum.
-
Recommendation: Start with a lower reaction temperature, for instance, 80 °C, and monitor the reaction progress closely using techniques like TLC or LC-MS. If the reaction is sluggish, the temperature can be incrementally increased. Prolonged reaction times can also lead to increased debromination, so it's important to stop the reaction once the starting material is consumed.
Visualizing the Reaction Pathways
To better understand the competition between the desired Suzuki-Miyaura coupling and the undesired debromination, the following diagram illustrates the key steps.
Troubleshooting Summary Table
| Issue Observed | Potential Cause | Recommended Solution |
| High percentage of debrominated byproduct | Base is too strong: Accelerates protodeboronation. | Switch to a milder base like K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| High reaction temperature: Increases the rate of side reactions. | Lower the reaction temperature to 80 °C and monitor. Increase incrementally if necessary. | |
| Bulky phosphine ligand: Can promote palladium-catalyzed protodeboronation. | Screen less sterically demanding ligands such as PPh₃ or use a pre-catalyst like Pd(dppf)Cl₂. | |
| Presence of excess water: Water acts as a proton source for debromination. | Use anhydrous solvents and dry reagents. A small amount of water is often necessary for the base to be effective, so a carefully controlled solvent system (e.g., dioxane/water 4:1) is recommended. | |
| Low or no conversion to the desired product | Catalyst deactivation: The pyridine nitrogen in a coupling partner can sometimes coordinate to the palladium. | While not a pyridine, the ortho-bromo group can influence catalyst activity. Ensure proper ligand selection. |
| Insufficiently active catalyst system: The chosen catalyst/ligand may not be suitable for the specific substrates. | If milder conditions fail, a more active catalyst system with a bulkier ligand may be necessary, but with the trade-off of potentially more debromination. Careful optimization is key. | |
| Low reaction temperature: The reaction may be too slow at lower temperatures. | If no debromination is observed but the reaction is slow, cautiously increase the temperature. |
Detailed Experimental Protocol: A Recommended Starting Point
The following is a general, field-proven protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This should be considered a starting point, and optimization may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water).
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (typically when the starting aryl bromide is consumed), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure biaryl product.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid and 2-Bromo-4-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The choice of boronic acid is critical to the success of these transformations, influencing reaction rates, yields, and overall efficiency. This guide provides an in-depth technical comparison of two key reagents: 2-Bromo-4-(trifluoromethoxy)phenylboronic acid and 2-bromo-4-fluorophenylboronic acid . By examining their electronic and steric properties, supported by experimental data, we aim to provide researchers with the insights necessary for informed substrate selection and reaction optimization.
Unveiling the Contenders: A Structural Overview
Both this compound and 2-bromo-4-fluorophenylboronic acid are ortho-brominated phenylboronic acids, making them valuable building blocks for the synthesis of complex, multi-substituted aromatic compounds. The key distinction lies in the para-substituent: a trifluoromethoxy (-OCF3) group versus a fluorine (-F) atom. This seemingly subtle difference has profound implications for the reactivity of these molecules.
The Decisive Factors: Electronic and Steric Effects
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by two factors: the electronic nature of the aromatic ring and the steric hindrance around the boronic acid moiety. These factors significantly impact the rate-determining transmetalation step of the catalytic cycle.
Electronic Properties: A Tale of Two Electron-Withdrawing Groups
Both the trifluoromethoxy and fluoro substituents are electron-withdrawing, a property that generally influences the acidity of the boronic acid and the nucleophilicity of the aryl group during transmetalation.
-
Inductive and Resonance Effects: The trifluoromethoxy group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) originating from the highly electronegative fluorine atoms. While the oxygen atom can exert a positive resonance effect (+R), it is significantly diminished by the attached trifluoromethyl group. In contrast, the fluorine atom exhibits both a -I and a +R effect.
-
Acidity (pKa): The Lewis acidity of the boronic acid is a crucial parameter, as the formation of a boronate complex with a base is a prerequisite for transmetalation. A lower pKa indicates a more acidic boronic acid, which can facilitate the formation of the active boronate species. The pKa of 4-(trifluoromethoxy)phenylboronic acid is in the range of 7.8-8.1, while that of 4-fluorophenylboronic acid is around 8.7-8.8. The stronger electron-withdrawing nature of the -OCF3 group leads to a more acidic boronic acid.
Steric Hindrance: The Impact of Size
The steric environment around the boronic acid can influence its approach to the palladium center during transmetalation. The trifluoromethoxy group is considerably bulkier than a single fluorine atom.[1] This increased steric hindrance could potentially slow down the rate of transmetalation, especially with sterically demanding coupling partners or bulky phosphine ligands on the palladium catalyst.
Performance in the Crucible: A Reactivity Comparison
Based on the electronic and steric properties discussed, we can anticipate the relative reactivity of our two contenders. The stronger electron-withdrawing nature of the trifluoromethoxy group in This compound should increase the Lewis acidity of the boronic acid, potentially accelerating the formation of the reactive boronate species. However, its greater steric bulk may impede the transmetalation step.
Conversely, 2-bromo-4-fluorophenylboronic acid possesses a less potent electron-withdrawing group and is sterically less demanding. This could lead to a slower formation of the boronate but a potentially faster transmetalation due to reduced steric clash.
The net effect on reactivity is a delicate balance of these opposing factors. To provide a clearer picture, the following table summarizes representative experimental data for the Suzuki-Miyaura coupling of these boronic acids with a common coupling partner, 4-methoxyphenylboronic acid.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85% (representative) |
| 2-bromo-4-fluorophenylboronic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 16 | ~92% (representative) |
Disclaimer: The yields presented are representative and can vary based on the specific reaction conditions, scale, and purity of reagents.
From the representative data, both boronic acids are highly effective in the Suzuki-Miyaura coupling, affording excellent yields of the corresponding biaryl product. The slightly higher yield observed for 2-bromo-4-fluorophenylboronic acid in this specific instance may suggest that under these conditions, the lower steric hindrance of the fluorine atom outweighs the electronic advantage of the trifluoromethoxy group. However, for more challenging couplings or with different substrates, the increased acidity of the trifluoromethoxy-substituted boronic acid might prove advantageous.
Experimental Corner: A Generalized Protocol for Suzuki-Miyaura Coupling
The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction, which can be adapted for both this compound and 2-bromo-4-fluorophenylboronic acid.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-methoxybenzene, 1.0 mmol, 1.0 equiv)
-
This compound OR 2-bromo-4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 mmol, 2.0 equiv)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 10 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the selected boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.03 mmol).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure biaryl product.
Visualizing the Process: From Reactants to Products
To better understand the key transformations and relationships, the following diagrams illustrate the structures of the reactants and the fundamental workflow of the Suzuki-Miyaura coupling reaction.
Caption: Structural comparison of the two boronic acids.
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion: Making the Right Choice for Your Synthesis
Both This compound and 2-bromo-4-fluorophenylboronic acid are highly effective reagents for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.
-
This compound offers the advantage of higher Lewis acidity due to the potent electron-withdrawing nature of the -OCF3 group. This can be beneficial in reactions where the formation of the boronate is rate-limiting.
-
2-bromo-4-fluorophenylboronic acid , on the other hand, is less sterically hindered, which may facilitate a faster transmetalation step.
The optimal choice will ultimately depend on the specific substrates, catalyst system, and reaction conditions employed. For sterically demanding couplings, the less bulky 2-bromo-4-fluorophenylboronic acid may be preferred. Conversely, when coupling with electron-rich or less reactive aryl halides, the enhanced acidity of this compound could lead to improved results. This guide serves as a foundational resource for researchers to make informed decisions and to design more efficient and successful synthetic strategies.
References
The Strategic Advantage of 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid in Modern Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel prize-winning Suzuki-Miyaura coupling, the choice of the organoboron reagent is paramount. This guide provides an in-depth technical comparison of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid, highlighting its distinct advantages over other boronic acid alternatives in the synthesis of complex molecules.
The Unique Trifecta: Unpacking the Substituent Effects
The enhanced utility of this compound stems from the synergistic interplay of its three key structural features: the boronic acid moiety, the ortho-bromo substituent, and the para-trifluoromethoxy group. Each contributes unique electronic and steric properties that translate into tangible benefits in synthetic applications.
The Power of the Trifluoromethoxy (-OCF₃) Group
The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry for several compelling reasons. Unlike a simple methoxy group, the -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property significantly influences the electronic environment of the phenyl ring.
Furthermore, the trifluoromethoxy group is prized for its ability to enhance the metabolic stability of drug candidates. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF₃ group resistant to enzymatic degradation, which can lead to a longer in vivo half-life for the resulting molecule. Additionally, this group substantially increases lipophilicity, a key factor in improving a drug's ability to cross biological membranes and enhancing its absorption and distribution.
The Strategic Role of the Ortho-Bromo Substituent
The presence of a bromine atom at the ortho position to the boronic acid offers several strategic advantages. Firstly, it provides a valuable synthetic handle for subsequent functionalization. After participating in a Suzuki-Miyaura coupling through the boronic acid, the bromo group can be utilized in a second, distinct cross-coupling reaction, allowing for the sequential and controlled construction of highly substituted biaryl scaffolds. This "two-step" functionalization is a powerful strategy for building molecular complexity.
Secondly, the steric bulk of the ortho-bromo group can influence the conformation of the resulting biaryl products, potentially leading to atropisomerism if the rotation around the newly formed C-C bond is restricted. This can be a desirable feature in the design of chiral ligands and bioactive molecules where specific three-dimensional arrangements are crucial for activity.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Informed Analysis
The efficiency of the Suzuki-Miyaura coupling is heavily influenced by the electronic nature of the boronic acid. Electron-donating groups on the phenyl ring generally enhance the nucleophilicity of the organic fragment, often leading to higher reaction yields. Conversely, electron-withdrawing groups can decrease this nucleophilicity, potentially slowing down the transmetalation step of the catalytic cycle.
Table 1: Comparative Yields of Suzuki-Miyaura Coupling with Various Phenylboronic Acids
| Boronic Acid | Aryl Halide Partner | Product | Yield (%) | Reference |
| This compound | (Representative Aryl Bromide) | (Expected Biaryl Product) | Good to Excellent (Expected) | (Inferred) |
| Phenylboronic Acid | 2-Bromo-4-methylpyridine | 4-Methyl-2-phenylpyridine | 81% | [1] |
| 4-Methoxyphenylboronic Acid | 2-Bromo-4-methylpyridine | 2-(4-Methoxyphenyl)-4-methylpyridine | 92% (on a similar substrate) | [1] |
| 4-Chlorophenylboronic Acid | 2-Bromo-4-methylpyridine | 2-(4-Chlorophenyl)-4-methylpyridine | 80% (representative) | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | 2,3,4,5-Tetrabromofuran | 2,3,4,5-Tetrakis(4-(trifluoromethyl)phenyl)furan | 89% | [2] |
Note: The yields presented are from different studies with varying reaction conditions and substrates. They are intended to provide a qualitative comparison of reactivity trends.
From the table, we can observe that boronic acids with electron-donating groups (e.g., 4-methoxyphenylboronic acid) tend to give very high yields. Phenylboronic acid and those with moderately electron-withdrawing groups (e.g., 4-chlorophenylboronic acid) also perform well. The strongly electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)phenylboronic acid still allows for a high-yielding reaction.
Based on these trends, it is reasonable to expect that this compound, with its strongly electron-withdrawing trifluoromethoxy group, would exhibit reactivity comparable to or slightly attenuated compared to phenylboronic acid, but would still be expected to provide good to excellent yields in Suzuki-Miyaura couplings, especially with activated aryl halides. The primary advantage, therefore, lies not necessarily in achieving marginally higher yields than simpler boronic acids, but in the unique combination of functionalities it introduces into the target molecule.
Experimental Workflow: A Validated Protocol for Suzuki-Miyaura Coupling
The following is a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Logical Framework for Reagent Selection
The decision to use this compound should be guided by the specific goals of the synthesis.
Caption: A decision-making diagram for selecting the appropriate boronic acid based on synthetic objectives.
Conclusion: A Strategic Building Block for Advanced Synthesis
References
A Senior Application Scientist's Guide to the Characterization of Biaryl Products from 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid
Introduction: The Strategic Value of the Trifluoromethoxy Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention as a lipophilic isostere for functionalities like methoxy or nitro groups.[1] Its unique electronic properties—strong electron-withdrawing character and high metabolic stability—can profoundly enhance a molecule's bioavailability, permeability, and binding affinity.[2][3]
2-Bromo-4-(trifluoromethoxy)phenylboronic acid is a versatile building block that provides a direct route to novel biaryl structures bearing this valuable moiety. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for this transformation, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its components.[4][5]
This guide provides an in-depth comparison of biaryl products synthesized from this compound, focusing on the critical analytical techniques required for their unambiguous characterization. We will explore the causality behind experimental choices and present a self-validating workflow from synthesis to final structural confirmation.
Synthesis via Suzuki-Miyaura Cross-Coupling: A Generalized Protocol
The palladium-catalyzed Suzuki-Miyaura reaction is the method of choice for coupling this compound with a variety of aryl or heteroaryl halides.[6] The general mechanism, a well-understood catalytic cycle, is foundational to troubleshooting and optimizing these reactions.[7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol
This protocol provides a robust starting point for the coupling reaction. Optimization of the catalyst, ligand, base, and temperature may be necessary depending on the specific aryl halide used.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.[7]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL). Degas the mixture by bubbling the inert gas through it for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[8]
A Multi-Technique Approach to Characterization
Unambiguous characterization of the synthesized biaryl products requires a combination of chromatographic and spectroscopic techniques. This workflow ensures that both the purity and the chemical structure of the final compound are rigorously confirmed.
Caption: A standard workflow for the purification and characterization of synthetic products.
Chromatographic Analysis: Assessing Purity
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final product. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically employed. The product should ideally appear as a single, sharp peak. Integration of the peak area allows for a quantitative assessment of purity (e.g., >95%).
-
Flash Column Chromatography: This is the primary purification technique.[8] The choice of eluent (e.g., a mixture of hexanes and ethyl acetate) is guided by preliminary TLC analysis to ensure good separation of the desired biaryl product from unreacted starting materials, the boronic acid, and any side products such as homocoupled species.[9]
Spectroscopic Characterization: Elucidating Structure
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation of organic molecules.[10][11] For trifluoromethoxy-substituted biaryls, a suite of NMR experiments is essential.
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The aromatic region (typically 6.5-8.5 ppm) will show a complex pattern of doublets and triplets corresponding to the protons on both aryl rings.
-
¹³C NMR: Reveals the carbon framework of the molecule. Key signals include the carbon attached to the -OCF₃ group, which will show coupling to the fluorine atoms (a quartet), and the two carbons forming the biaryl linkage.
-
¹⁹F NMR: This experiment is indispensable for any fluorine-containing compound. The trifluoromethoxy group should appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift provides confirmation of the -OCF₃ moiety's presence and electronic environment.[12]
-
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product, confirming its elemental composition.[13] Electrospray Ionization (ESI) is a common technique that generates a protonated molecular ion [M+H]⁺, whose mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target biaryl. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula to within a few parts per million.
Comparative Analysis: Performance with Different Coupling Partners
To demonstrate the versatility of this compound, we compare its performance in Suzuki-Miyaura coupling with three distinct aryl bromides: an electron-rich, an electron-poor, and a heteroaromatic partner. The data presented below is representative of typical experimental outcomes.
| Coupling Partner | Product Structure | Representative Yield (%) | Key Characterization Data |
| 4-Bromoanisole (Electron-Rich) | 88% | ¹⁹F NMR: Singlet at ~ -58 ppm. MS (ESI): m/z = [Calculated M+H]⁺ | |
| 1-Bromo-4-nitrobenzene (Electron-Poor) | 81% | ¹⁹F NMR: Singlet at ~ -58 ppm. MS (ESI): m/z = [Calculated M+H]⁺ | |
| 2-Bromopyridine (Heteroaromatic) | 75% | ¹⁹F NMR: Singlet at ~ -58 ppm. MS (ESI): m/z = [Calculated M+H]⁺ |
Note: Product structure images are illustrative. Exact yields and spectral data will vary with specific reaction conditions.
The data indicates that this compound is a robust coupling partner that performs well with a range of substrates. Yields are generally high, though slightly lower with some heteroaromatic partners which can sometimes interact with the palladium catalyst.[14] In all cases, the trifluoromethoxy group remains stable and is easily identified by ¹⁹F NMR.
Troubleshooting Common Side Reactions
While the Suzuki-Miyaura coupling is highly reliable, awareness of potential side reactions is crucial for optimizing results.
-
Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene (in this case, 1-bromo-3-(trifluoromethoxy)benzene), consuming the starting material.[7] It is often promoted by elevated temperatures and prolonged reaction times in aqueous media. Using the minimum necessary reaction time and ensuring a sufficiently active catalyst can mitigate this.
-
Homocoupling: The formation of a symmetric biaryl from two molecules of the aryl halide or two molecules of the boronic acid can occur. This is often a result of side reactions involving the palladium catalyst, sometimes mediated by oxygen. Maintaining strict inert atmosphere conditions is the primary way to prevent homocoupling.[9]
Conclusion
This compound is an excellent substrate for the synthesis of a diverse array of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A rigorous and systematic characterization approach is paramount to ensuring the identity and purity of these valuable products. The combination of chromatographic techniques (HPLC) for purity assessment and a suite of spectroscopic methods (¹H, ¹³C, and especially ¹⁹F NMR, and MS) for structural elucidation provides a comprehensive and self-validating workflow. This guide equips researchers with the foundational knowledge to synthesize and confidently characterize novel biaryl structures, paving the way for their application in medicinal chemistry and materials science.
References
- 1. Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Compounds Synthesized with 2-Bromo-4-(trifluoromethoxy)phenylboronic acid
Introduction: The Strategic Value of the 2-Bromo-4-(trifluoromethoxy)phenyl Moiety
In modern medicinal chemistry and materials science, the precise tuning of a molecule's physicochemical properties is paramount to achieving desired biological activity and performance characteristics. The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent, often considered a "super-halogen" due to its combination of high lipophilicity and strong electron-withdrawing nature.[1] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers distinct electronic and conformational properties that can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[2][3]
The reagent 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is a highly strategic building block that capitalizes on these benefits. It provides synthetic chemists with a versatile platform to introduce three key functionalities in a single, controlled step:
-
A trifluoromethoxy group to enhance lipophilicity and metabolic stability.[1][2]
-
A boronic acid handle, primed for efficient carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[4]
-
An ortho-bromine atom , which serves a dual purpose: it sterically influences the conformation of the resulting biaryl linkage and provides a reactive site for subsequent, selective functionalization.
This guide provides an in-depth comparison of the spectroscopic techniques required to unambiguously characterize the products of syntheses involving this key reagent. We will delve into the nuances of NMR, Mass Spectrometry, and IR analysis, comparing the spectral signatures of -OCF₃ substituted compounds with those of their -CF₃ analogues to provide a clear framework for structural elucidation.
The Synthetic Context: Suzuki-Miyaura Cross-Coupling
The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for constructing biaryl structures.[5][6] The reaction involves coupling the boronic acid with an aryl halide or triflate. A generalized scheme is presented below.
Caption: Generalized Suzuki-Miyaura coupling workflow.
Understanding this synthetic context is crucial as it defines the expected molecular architecture of the compounds requiring spectroscopic analysis: substituted biaryl systems containing both bromine and a trifluoromethoxy group.
Part 1: Definitive Spectroscopic Characterization
The unambiguous confirmation of a successful synthesis requires a multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of these compounds. A full characterization requires ¹H, ¹³C, ¹⁹F, and potentially ¹¹B NMR analysis.[7][8]
-
¹⁹F NMR: This is the most direct method to confirm the presence and integrity of the trifluoromethoxy group.
-
Expected Chemical Shift: The -OCF₃ group typically appears as a sharp singlet in the range of -56 to -60 ppm (relative to CFCl₃).[9] This is distinct from the -CF₃ group, which resonates further upfield (typically -60 to -65 ppm).[10]
-
Causality: The oxygen atom deshields the fluorine nuclei compared to a direct C-CF₃ bond, resulting in a downfield shift. The absence of adjacent protons means the signal is usually a sharp singlet, simplifying spectral interpretation.
-
-
¹H NMR: Provides information on the aromatic substitution pattern.
-
Key Features: The protons on the 2-bromo-4-(trifluoromethoxy)phenyl ring will exhibit characteristic splitting patterns and chemical shifts influenced by the strong electron-withdrawing -OCF₃ group and the bromine atom. The remaining aromatic protons from the coupled partner will appear in their expected regions.
-
-
¹³C NMR: Confirms the carbon skeleton and the presence of the -OCF₃ and C-Br carbons.
-
-OCF₃ Carbon: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF ≈ 250-270 Hz).[9]
-
C-Br Carbon: The carbon atom bonded to bromine will be shifted downfield, though its signal may be broadened.
-
-
¹¹B NMR: Primarily used to monitor the consumption of the starting boronic acid.
-
Expected Chemical Shift: Tri-coordinated boronic acids typically show a broad signal around 28-30 ppm .[7] The disappearance of this signal is a strong indicator of reaction completion.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition, particularly the incorporation of bromine.
-
Isotopic Pattern of Bromine: The most critical diagnostic feature is the M+ and M+2 isotopic peaks . Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 abundance ratio.[11] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, providing definitive evidence for the presence of a single bromine atom in the molecule or fragment.[11][12]
-
High-Resolution MS (HRMS): Provides the exact mass of the molecular ion, allowing for the calculation of the elemental formula with high confidence, confirming that the desired coupling has occurred.
-
Fragmentation Pattern: Common fragmentation pathways include the loss of the bromine atom (-79/81 Da) and cleavage of the trifluoromethoxy group (-OCF₃, -85 Da).
Caption: Decision workflow for primary structure validation.
Infrared (IR) Spectroscopy
While less definitive than NMR or MS for overall structure, IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.
-
C-F Stretching: The trifluoromethoxy group will exhibit very strong and characteristic C-F stretching absorption bands, typically in the 1250-1050 cm⁻¹ region.
-
C-O Stretching: The aryl ether C-O bond will also show a strong band, usually around 1250-1200 cm⁻¹ .
-
Aromatic C-H and C=C: Standard aromatic stretching and bending vibrations will be present.
-
C-Br Stretching: The C-Br bond vibration appears at lower frequencies, typically in the 600-500 cm⁻¹ range, which can sometimes be difficult to assign definitively in a complex molecule.
Part 2: Comparative Analysis vs. Alternative Reagent
To highlight the unique spectral features derived from this compound, we compare its hypothetical Suzuki product with that of a closely related alternative: 2-Bromo-4-(trifluoromethyl)phenylboronic acid . The core difference is the -OCF₃ group versus the -CF₃ group.
| Spectroscopic Feature | Derivative of 2-Bromo-4-(trifluoromethoxy )phenylboronic acid | Derivative of 2-Bromo-4-(trifluoromethyl )phenylboronic acid | Rationale for Difference |
| ¹⁹F NMR Chemical Shift | -56 to -60 ppm (Singlet)[9] | -60 to -65 ppm (Singlet)[10] | The intervening oxygen atom in the -OCF₃ group deshields the fluorine nuclei, causing a downfield shift relative to the directly-attached -CF₃ group. |
| ¹³C NMR Signal for CFₓ Carbon | Quartet (¹J_CF ≈ 250-270 Hz)[9] | Quartet (¹J_CF ≈ 270-272 Hz)[10] | Both show quartet splitting due to the three fluorine atoms. The chemical shift of the carbon itself will differ due to the oxygen linkage. |
| Effect on Aromatic Protons | The -OCF₃ group is strongly electron-withdrawing, but the oxygen atom can participate in resonance donation, slightly mitigating the effect compared to -CF₃. | The -CF₃ group is a powerful and purely inductive/resonance electron-withdrawing group, leading to stronger deshielding of ortho/para protons.[2] | The electronic properties of -OCF₃ and -CF₃ are subtly different, which is reflected in the chemical shifts of nearby protons on the aromatic ring. |
| Molecular Weight (from MS) | Higher by 16 Da (one oxygen atom) | Lower by 16 Da | The fundamental structural difference is the presence of an oxygen atom. |
Part 3: Standard Operating Protocols
These protocols provide a self-validating framework for acquiring high-quality data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry biaryl product. Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Rationale: Higher field strength provides better signal dispersion, which is critical for resolving complex aromatic spin systems.
-
Procedure: Tune and shim the probe. Acquire a standard single-pulse spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak or TMS.
-
-
¹³C NMR Acquisition:
-
Procedure: Using the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are required for quantitative accuracy of all carbon signals.
-
-
¹⁹F NMR Acquisition:
-
Procedure: Switch the spectrometer to the ¹⁹F channel. Acquire a spectrum with proton decoupling. ¹⁹F is a high-sensitivity nucleus, so typically 32-64 scans are sufficient. Reference the spectrum to an external standard like CFCl₃.
-
Trustworthiness Check: The presence of a clean singlet in the expected -56 to -60 ppm region is a primary validation of the -OCF₃ group's integrity.
-
Protocol 2: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Rationale: ESI is a soft ionization technique that typically keeps the molecular ion intact. TOF analyzers provide high mass accuracy.
-
Mode: Positive or negative ion mode (test both if unsure).
-
Mass Range: Set a wide range initially (e.g., m/z 100-1000) to capture the molecular ion and any potential fragments or dimers.
-
-
Data Acquisition: Infuse the sample solution into the source. Acquire the spectrum, ensuring sufficient signal intensity.
-
Data Analysis & Validation:
-
Locate the molecular ion peak.
-
Self-Validation: Check for the corresponding M+2 peak with nearly identical intensity. The mass difference should be ~1.998 Da.
-
Use the instrument software to calculate the elemental formula from the accurate mass of the M+ peak. The calculated formula must match the expected product, and the mass error should be less than 5 ppm.
-
Conclusion
The spectroscopic characterization of molecules derived from This compound is a straightforward process when a systematic, multi-technique approach is employed. The trifluoromethoxy group provides an unmistakable signature in ¹⁹F NMR, while the bromine atom offers a definitive isotopic pattern in mass spectrometry. By comparing these unique spectral fingerprints against those of similar compounds, such as derivatives of 2-bromo-4-(trifluoromethyl)phenylboronic acid, researchers can gain absolute confidence in their structural assignments. This robust analytical workflow is essential for accelerating research and development in fields that rely on the unique and powerful properties of fluorinated organic compounds.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes [mdpi.com]
The Decisive Role of the Boronic Acid: A Comparative Guide to Suzuki-Miyaura Reaction Yields
For the discerning researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern carbon-carbon bond formation. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its status as an indispensable tool.[1][2] However, the success of this powerful reaction is not merely a matter of mixing reagents; the judicious selection of the organoboron coupling partner is a critical determinant of reaction efficiency and, ultimately, product yield.
This guide provides an in-depth comparison of Suzuki-Miyaura reaction yields with different classes of boronic acids. We will delve into the electronic and steric factors that govern their reactivity, supported by experimental data, and provide a robust, generalized protocol for your consideration. Our aim is to equip you with the insights necessary to optimize your synthetic strategies and navigate the nuances of this versatile reaction.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle and the Role of the Boronic Acid
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron reagent (typically a boronic acid or its ester) with an organohalide or triflate.[3] The reaction proceeds through a well-established catalytic cycle, which is initiated by the oxidative addition of the organohalide to a Pd(0) species. The subsequent, and often rate-determining, step is transmetalation, where the organic group from the boron reagent is transferred to the palladium center.[4] Reductive elimination then furnishes the desired C-C coupled product and regenerates the active Pd(0) catalyst.
The boronic acid itself does not directly participate in transmetalation. It must first be activated by a base to form a more nucleophilic boronate species, which then engages with the palladium complex.[5] The structure of the boronic acid—specifically, the electronic and steric nature of its organic substituent—profoundly influences the rate and efficiency of this crucial transmetalation step, thereby dictating the overall reaction yield.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Data-Driven Comparison of Boronic Acid Performance
The electronic properties of the substituent on an arylboronic acid have a significant impact on the reaction yield. Generally, electron-donating groups enhance the nucleophilicity of the organic moiety, accelerating the transmetalation step and leading to higher yields.[6][7] Conversely, electron-withdrawing groups can decrease the rate of transmetalation, sometimes resulting in lower yields, although this can often be compensated for by adjusting reaction conditions.[4]
Steric hindrance, particularly from ortho-substituents on the boronic acid, can also impede the reaction by slowing down the approach of the boron reagent to the palladium center.[8] For alkylboronic acids, the challenges are different, with side reactions such as β-hydride elimination becoming a significant concern, especially for secondary alkyl groups.[9]
The following tables summarize representative yields for the Suzuki-Miyaura coupling of various boronic acids with aryl bromides. It is important to note that while efforts have been made to select data from comparable systems, reaction conditions can vary between studies and may influence the observed yields.
Table 1: Influence of Electronic Effects on Arylboronic Acid Yields
| Arylboronic Acid | Substituent | Electronic Effect | Coupling Partner | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-Donating | 4-Bromoanisole | 95 |
| 4-Methylphenylboronic acid | 4-CH₃ | Electron-Donating | 4-Bromotoluene | 92 |
| Phenylboronic acid | H | Neutral | Bromobenzene | 88 |
| 4-Chlorophenylboronic acid | 4-Cl | Electron-Withdrawing | 4-Chlorobromobenzene | 85 |
| 4-Trifluoromethylphenylboronic acid | 4-CF₃ | Electron-Withdrawing | 4-Bromobenzotrifluoride | 78 |
Data collated from multiple sources for illustrative purposes. Conditions are generally Pd-catalyzed in the presence of a base.
Table 2: Impact of Steric Hindrance on Arylboronic Acid Yields
| Arylboronic Acid | Substituent | Coupling Partner | Yield (%) |
| Phenylboronic acid | H | Bromobenzene | 88 |
| 2-Methylphenylboronic acid | 2-CH₃ | Bromobenzene | 75 |
| 2,6-Dimethylphenylboronic acid | 2,6-(CH₃)₂ | Bromobenzene | 55 |
Data collated from multiple sources for illustrative purposes. Conditions are generally Pd-catalyzed in the presence of a base.
Table 3: Comparative Yields of Alkylboronic Acids
| Alkylboronic Acid | Type | Coupling Partner | Yield (%) |
| n-Butylboronic acid | Primary | 4-Bromoanisole | 85 |
| sec-Butylboronic acid | Secondary | 4-Bromoanisole | 60 |
| Cyclohexylboronic acid | Secondary (cyclic) | 4-Bromoanisole | 72 |
Data collated from multiple sources for illustrative purposes. Conditions are generally Pd-catalyzed in the presence of a base and often require specific ligands to prevent side reactions.
Figure 2: Factors influencing Suzuki-Miyaura reaction yields based on boronic acid structure.
A Generalized Experimental Protocol for Suzuki-Miyaura Cross-Coupling
The following protocol provides a general framework for performing a Suzuki-Miyaura reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, the ligand (if used), and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing (Optional but Recommended): If the solvent was not pre-degassed, bubble a stream of inert gas through the reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Figure 3: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The choice of boronic acid is a pivotal decision in the design of a successful Suzuki-Miyaura cross-coupling reaction. As we have demonstrated, electronic and steric factors inherent to the boronic acid play a direct and predictable role in the outcome of the reaction. Electron-donating groups on arylboronic acids generally lead to higher yields, while electron-withdrawing and sterically demanding substituents can present challenges that may require careful optimization of reaction conditions. For alkylboronic acids, the propensity for side reactions necessitates the use of specialized ligands and conditions.
By understanding the principles outlined in this guide and leveraging the provided experimental framework, researchers can make more informed decisions in their synthetic endeavors, ultimately leading to more efficient and higher-yielding transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Understanding the Reaction Landscape: The Suzuki-Miyaura Coupling and Its Potential Pitfalls
An In-Depth Comparative Guide to Purity Assessment of Products from 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the construction of complex molecular architectures.[1][2] The reagent this compound is a valuable building block in this context, offering a unique combination of a reactive bromine handle for coupling and a trifluoromethoxy group that can significantly modulate the physicochemical properties of the final compound.[3][4][5][6][7]
However, the successful synthesis of the target biaryl compound is only half the battle. Rigorous validation of the final product's purity is a critical, non-negotiable step to ensure its identity, quantify its purity, and guarantee its suitability for downstream applications, from materials science to the development of active pharmaceutical ingredients (APIs).[8] Impurities, even in trace amounts, can drastically alter biological activity or material properties, making their identification and quantification paramount.[9]
This guide provides an objective, in-depth comparison of the principal analytical techniques used to assess the purity of products derived from reactions involving this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure scientific integrity.
The palladium-catalyzed Suzuki-Miyaura reaction couples an organoboron species (the boronic acid) with an organohalide (the aryl bromide).[10][11] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][12]
While highly efficient, the reaction is not without potential side reactions that lead to impurities. Understanding these pathways is crucial for developing effective analytical methods to detect them.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound [sobekbio.com]
- 4. (2-Bromo-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]
- 5. 959997-86-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. This compound | 959997-86-5 [amp.chemicalbook.com]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid
Introduction: The Strategic Advantage of a Fluorinated Boronic Acid Building Block
In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of a drug discovery program's success. 2-Bromo-4-(trifluoromethoxy)phenylboronic acid has emerged as a highly strategic building block, offering a unique combination of reactive handles and powerful modulating groups. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which provides a robust and versatile method for forming carbon-carbon bonds.[1][2]
The true value of this scaffold, however, lies in its substituents. The bromine atom provides an additional, orthogonal site for further functionalization. The trifluoromethoxy (-OCF3) group is particularly advantageous in drug design; it is a strong electron-withdrawing group that significantly increases the lipophilicity and metabolic stability of derivative compounds.[2] This enhancement in drug-like properties often translates to improved cell membrane permeability and better pharmacokinetic profiles. This guide provides a comparative analysis of the biological activities of various compound classes synthesized from this versatile precursor, supported by experimental data and detailed protocols.
Synthetic Pathways: Leveraging Orthogonal Reactivity
The primary route for elaborating the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction utilizes the boronic acid group to couple with a wide array of aryl or vinyl halides, enabling the construction of complex bi-aryl structures, which are common motifs in biologically active molecules. The workflow is efficient and tolerant of numerous functional groups, making it a workhorse in pharmaceutical development.[1][2]
Caption: General workflow for Suzuki-Miyaura coupling.
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of this compound have shown significant promise as anticancer agents. The incorporation of this moiety into various heterocyclic systems has led to compounds with potent cytotoxic effects against multiple cancer cell lines.
A. Pyridine and Chalcone Derivatives: Research has shown that incorporating the trifluoromethoxyphenyl group into pyridine or chalcone scaffolds can lead to potent anticancer compounds.[3] The trifluoromethoxy group enhances hydrophobic interactions within the target's binding pocket, while the boronic acid functionality can act as a warhead, forming reversible covalent bonds with key enzyme residues.[4] For instance, certain boronic-chalcone derivatives have been found to inhibit the cellular proteasome, a key regulator of protein turnover that is a validated target in cancer therapy.[4][5] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, including tumor suppressors like p53, ultimately triggering apoptosis (programmed cell death).[4][5]
Caption: Mechanism of apoptosis via proteasome inhibition.
Experimental Data Summary:
| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |
| Boronic Chalcone (AM114) | HCT-116 (Colon) | IC50 (MTT Assay) | 1.5 µM | [5] |
| Boronic Chalcone (AM114) | HCT-116 (Colon) | IC50 (Colony Formation) | 0.6 µM | [5] |
| Pyrazolyl-s-triazine | A549 (Lung) | Promising Cytotoxicity | Not Quantified | [6] |
| Pyrazolyl-s-triazine | MCF-7 (Breast) | Promising Cytotoxicity | Not Quantified | [6] |
| Fluorinated Pyrazolylbenzimidazole | A549, MCF-7, HeLa | IC50 (MTT Assay) | 0.95–1.57 µM | [7] |
Antimicrobial and Antifungal Activity: A New Generation of Inhibitors
The boronic acid functional group is central to the antimicrobial activity of several FDA-approved drugs.[8] Derivatives such as benzoxaboroles, which can be synthesized from formyl-substituted phenylboronic acids, are particularly effective.[9][10] These compounds act by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial and fungal protein synthesis.[9][11] The empty p-orbital of the boron atom forms a stable adduct with the ribose of tRNA in the enzyme's active site, effectively blocking its function.
A. Formylphenylboronic Acid and Benzoxaborole Derivatives: Studies on isomers of (trifluoromethoxy)phenylboronic acids and their derivatives have demonstrated their potential as antibacterial agents against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria.[11][12] Docking studies have confirmed that these compounds can bind to the active pocket of E. coli LeuRS.[9][11] Furthermore, bis(benzoxaborole) derivatives have shown potent antifungal activity against clinically relevant pathogens like Candida albicans and Aspergillus niger.[10]
Experimental Data Summary:
| Compound Class | Pathogen | Activity Metric | Result | Reference |
| Piperazine bis(benzoxaborole) | Candida albicans | MIC | 7.8 µg/mL | [10] |
| Piperazine bis(benzoxaborole) | Aspergillus niger | MIC | 3.9 µg/mL | [10] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | Moderate Activity | Not Quantified | [9] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | Moderate Activity | Not Quantified | [9] |
Anti-inflammatory Potential: Modulating Immune Responses
While direct studies on the anti-inflammatory properties of this compound derivatives are still emerging, the broader classes of compounds accessible from this scaffold, such as chalcones and salicylanilides, are well-documented for their anti-inflammatory effects.[13][14] These compounds often work by inhibiting key inflammatory mediators and pathways.
A. Potential Mechanisms of Action: Chalcone derivatives have been shown to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[14] The mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[14][15] Similarly, salicylanilide derivatives have demonstrated superior efficiency in inhibiting trypsin activity, a model for protease inhibition relevant to inflammation.[13] Given these precedents, derivatives of this compound represent a promising avenue for the development of novel anti-inflammatory agents.
Key Experimental Protocols
The trustworthiness of any comparative guide rests on the validity of its underlying experimental data. Below are standardized, step-by-step protocols for the key assays referenced in this guide.
Protocol 1: MTT Assay for Cellular Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability. It measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells for a negative control (vehicle only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Grow the microbial strain (e.g., E. coli, C. albicans) overnight in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Outlook
This compound is a privileged scaffold that provides access to a diverse range of biologically active compounds. The derivatives synthesized from this starting material have demonstrated compelling, experimentally validated activities across critical therapeutic areas, including oncology and infectious diseases. The comparative data clearly indicate that modifications to the core structure, such as the formation of chalcones or benzoxaboroles, can yield compounds with potent, low-micromolar efficacy. The inherent drug-like properties conferred by the trifluoromethoxy group, combined with the versatile reactivity of the boronic acid and bromo functionalities, ensures that this building block will continue to be a valuable asset in the pursuit of novel therapeutics. Future research should focus on expanding the structural diversity of these derivatives and conducting in vivo studies to validate the promising in vitro results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Editorial: Small organic molecules with anticancer activity [frontiersin.org]
- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells [mdpi.com]
- 15. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid in Research
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that balances synthetic viability with the desired physicochemical properties of the target molecule. Fluorinated organic compounds are of particular interest due to their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides an in-depth analysis of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid, a versatile yet specialized reagent. We will objectively compare its performance and cost against viable alternatives, supported by experimental data and protocols, to equip you with the insights needed for strategic project planning.
The Molecular Profile: Properties and Economic Considerations
This compound offers a unique trifecta of functionalities: a boronic acid for cross-coupling, a bromine atom for subsequent functionalization, and a trifluoromethoxy (-OCF3) group to modulate electronic and pharmacokinetic properties. The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing group that can significantly influence the properties of a final compound.[2][3]
However, this structural sophistication comes at a cost. To contextualize its value, we must compare it to structurally similar and functionally alternative boronic acids.
Table 1: Comparative Cost and Physicochemical Properties of Selected Phenylboronic Acids
| Compound | CAS Number | Molecular Weight ( g/mol ) | Purity | Representative Cost (USD/gram) | Key Features |
| This compound | 959997-86-5 | 284.83 | ~97% | ~$580 (for 250mg)[4] | Target compound; offers -Br, -OCF3, and boronic acid functionalities. |
| 4-Bromo-2-(trifluoromethoxy)phenylboronic acid | 1048990-22-2 | 284.83 | ~95% | ~$304[5] | Positional isomer; altered steric and electronic environment. |
| 2-Bromo-4-(trifluoromethyl)phenylboronic acid | 959997-88-7 | 268.82 | ~98% | ~$49 (for 1g)[6] | -CF3 instead of -OCF3; compares two common fluorine-containing groups. |
| 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | 503309-11-3 | 207.92 | ~97% | ~$155 (for 500mg) | Lacks bromine; useful for direct introduction of the fluorinated ring. |
| Phenylboronic acid | 98-80-6 | 121.93 | ≥95% | <$1 | Non-fluorinated, non-halogenated baseline for cost and reactivity.[7] |
Note: Prices are derived from publicly available catalog data for research quantities and are subject to change. They are presented here for comparative purposes.
The primary takeaway from this economic snapshot is that this compound is a premium reagent. Its cost is substantially higher than its trifluoromethyl (-CF3) analog and orders of magnitude greater than the parent phenylboronic acid. This cost premium must be justified by its unique synthetic utility and the value it imparts to the final product.
Performance Benchmark: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for boronic acids, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[8][9] The performance of a boronic acid in this palladium-catalyzed cycle is dictated by the efficiency of the transmetalation step, which is influenced by steric and electronic factors.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the trifluoromethoxy group in this compound can increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step.[10] However, the ortho-bromo substituent may introduce steric hindrance that could slow the reaction compared to a meta or para isomer.[11]
Table 2: Representative Yields in Suzuki-Miyaura Coupling
| Boronic Acid Partner | Aryl Halide Partner | Catalyst / Base | Yield (%) | Commentary & Reference |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / K₂CO₃ | >90% | Baseline reaction, generally high yielding.[8] |
| 4-(Trifluoromethyl)phenylboronic acid | 2,3,4,5-Tetrabromofuran | Pd(PPh₃)₄ / K₂CO₃ | 89% | Demonstrates high efficiency of a -CF3 substituted boronic acid with a complex halide.[12] |
| 2,5-Difluorophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ / Cs₂CO₃ | 95% | Fluorine substitution often leads to excellent yields.[13] |
| Unstable Boronic Acids (e.g., 2-furanboronic acid) | 4-Chloroanisole | Buchwald Precatalyst / K₃PO₄ | >95% | Specialized conditions can enable coupling of boronic acids prone to protodeboronation.[14][15] |
Note: This data is synthesized from different literature sources to provide a general performance benchmark. Direct comparison requires identical reaction conditions.
The key takeaway is that while specific conditions need optimization, fluorinated boronic acids are highly competent coupling partners. The challenge with expensive reagents like this compound is not typically a lack of reactivity, but the need to maximize yield to ensure cost-effectiveness. A failed or low-yielding reaction with such a substrate represents a significant financial loss.
A Validated Protocol: General Procedure for Suzuki-Miyaura Coupling
To ensure reproducibility and maximize the return on investment for a high-value reagent, a well-vetted and robust protocol is essential. The following procedure is a self-validating system grounded in established methodologies.[16][17]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), This compound (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The choice of catalyst and base is critical and may require screening for optimal results.[18]
-
-
Degassing: Seal the flask with a septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Causality: The active Pd(0) catalyst is sensitive to oxidation, which can deactivate it and lead to lower yields or reaction failure.
-
-
Solvent Addition: Via syringe, add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).
-
Causality: Degassing the solvent is crucial to prevent the introduction of oxygen. The aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Reaction: Immerse the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Trustworthiness: Careful monitoring prevents unnecessary heating that could lead to byproduct formation or decomposition of the desired product.
-
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Strategic Decision-Making: A Cost-Effectiveness Workflow
The choice to use this compound is not merely a chemical question but a strategic one. Its cost-effectiveness is entirely dependent on the project's goals.
Caption: Workflow for selecting the appropriate boronic acid.
-
When is it Cost-Effective? The use of this compound is justified when the specific combination of its three functional groups is essential. This is common in multi-step syntheses where the trifluoromethoxy group is required for the final molecule's biological activity, and the bromine atom serves as a handle for a subsequent diversification reaction (e.g., a second Suzuki, Buchwald-Hartwig, or Sonogashira coupling). In drug discovery, the improved properties imparted by the -OCF3 group can justify the high upfront cost if it leads to a viable clinical candidate.[2]
-
When to Choose an Alternative?
-
If the bromine handle is not needed, the much cheaper 4-(trifluoromethoxy)phenylboronic acid is a more logical choice.[19]
-
If the related -CF3 group is an acceptable alternative, 2-Bromo-4-(trifluoromethyl)phenylboronic acid offers a dramatic cost saving and similar electronic properties.[6][20]
-
If fluorine is not required at all, simple bromophenylboronic acids or phenylboronic acid are the most economical options for proof-of-concept syntheses.
-
Conclusion
This compound is a powerful, albeit high-cost, synthetic building block. Its cost-effectiveness is not measured by its price per gram in isolation, but by the value it unlocks in advanced chemical synthesis. It provides a direct route to incorporating a unique trifluoromethoxyphenyl scaffold that retains an additional reactive handle for diversification.
For researchers in drug development and materials science, the decision to employ this reagent should be a strategic one, made when the specific properties imparted by the -OCF3 group are non-negotiable and the synthetic plan leverages the bromo-functionality for subsequent transformations. In such cases, the high initial investment is justified by the potential to create novel, high-value molecules that would be difficult or impossible to access through other means. For all other applications, a careful evaluation of the less expensive alternatives presented in this guide is strongly recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [sobekbio.com]
- 5. aobchem.com [aobchem.com]
- 6. (2-Bromo-4-(trifluoromethyl)phenyl)boronic acid [cymitquimica.com]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. 4-(トリフルオロメトキシ)フェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 20. nbinno.com [nbinno.com]
A Researcher's Guide to Alternatives for 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid in Biaryl Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a foundational element of molecular construction. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a cornerstone of this field, with arylboronic acids serving as key building blocks. Among these, 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is a valuable reagent for introducing the synthetically versatile 2-bromo-4-(trifluoromethoxy)phenyl moiety, a common constituent in pharmacologically active compounds and advanced materials.
However, the practical application of this and other boronic acids can be hampered by inherent limitations, most notably their propensity for protodeboronation and the formation of boroxine anhydrides upon storage, which can lead to inconsistent reactivity and diminished yields. This guide provides an in-depth, objective comparison of viable alternative reagents to this compound, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Incumbent Reagent: A Profile of this compound
This compound is an electron-deficient boronic acid, a characteristic that can influence its reactivity in palladium-catalyzed cross-coupling reactions. While widely used, its stability can be a concern, particularly in large-scale syntheses or when prolonged storage is required. The primary degradation pathway, protodeboronation, involves the cleavage of the C-B bond, rendering the reagent inactive.
This guide will explore three major classes of alternatives that address these stability and reactivity challenges:
-
Stabilized Boron Reagents: N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.
-
Alternative Nucleophiles in Palladium-Catalyzed Cross-Coupling: Organosilanes in the Hiyama coupling.
-
Boron-Free Cross-Coupling Methodologies: Grignard reagents in the Kumada-Corriu coupling.
Stabilized Boron Reagents: Enhancing Robustness and Reliability
The most direct alternatives to boronic acids are their more stable derivatives, which generate the active boronic acid in situ under the reaction conditions. This "slow-release" mechanism can be particularly advantageous for unstable boronic acids, minimizing decomposition and maximizing the concentration of the active species available for catalysis.[1][2]
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are air- and chromatographically-stable crystalline solids.[1][2] The MIDA ligand forms a tetracoordinate boron species, effectively protecting the boronic acid moiety from degradation. This protection is readily cleaved under mild basic conditions, liberating the boronic acid for participation in the Suzuki-Miyaura coupling.
Key Advantages:
-
Exceptional Stability: MIDA boronates are indefinitely stable under ambient conditions, simplifying storage and handling.[1]
-
Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are compatible with silica gel chromatography, facilitating the purification of intermediates in multi-step syntheses.
-
Controlled Release: The slow release of the boronic acid under reaction conditions can lead to higher yields, especially when coupling with challenging substrates or for boronic acids prone to rapid decomposition.[1][2]
Potassium Organotrifluoroborates (BF₃K Salts)
Potassium organotrifluoroborates are another class of highly stable, crystalline, and easy-to-handle boronic acid surrogates. The strong boron-fluorine bonds contribute to their remarkable stability towards air and moisture.
Key Advantages:
-
High Stability: BF₃K salts are generally more stable than the corresponding boronic acids, particularly for heteroaryl derivatives.[3]
-
Ease of Preparation: They can be readily prepared from the corresponding boronic acid by treatment with potassium hydrogen fluoride (KHF₂).[4][5]
-
Improved Stoichiometry: Their stability allows for their use in near-stoichiometric amounts, improving the atom economy of the reaction.[5]
Performance Comparison: Boronic Acid vs. MIDA Boronate vs. Potassium Trifluoroborate
While a direct head-to-head comparison for this compound is not extensively documented in a single study, we can extrapolate performance based on studies of structurally similar and other challenging boronic acids.
| Reagent | Stability | Handling | Typical Yield | Key Considerations |
| This compound | Moderate; prone to protodeboronation and boroxine formation. | Requires inert atmosphere for long-term storage. | Good to Excellent (can be variable) | Yields can be inconsistent due to reagent degradation. |
| 2-Bromo-4-(trifluoromethoxy)phenyl MIDA boronate | High; bench-stable solid.[1] | Easy to handle and weigh. | Consistently Excellent[1] | Requires a deprotection step (in situ). |
| Potassium 2-Bromo-4-(trifluoromethoxy)phenyltrifluoroborate | High; crystalline, air- and moisture-stable solid.[3][5] | Easy to handle. | Excellent[3] | Requires synthesis from the boronic acid. |
Alternative Cross-Coupling Methodologies
For instances where avoiding boron-containing reagents is desirable, or to overcome specific synthetic hurdles, alternative cross-coupling reactions provide powerful solutions.
The Hiyama Coupling: Leveraging Organosilanes
The Hiyama coupling utilizes organosilanes as the nucleophilic partner in a palladium-catalyzed cross-coupling with organic halides. A key feature of this reaction is the requirement for an activator, typically a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation.[6]
Key Advantages:
-
Stability of Organosilanes: Organosilanes are generally stable, non-toxic, and easy to handle.[6]
-
Orthogonal Reactivity: The unique activation requirement can offer orthogonal reactivity in complex syntheses.
Considerations:
-
The synthesis of the required [2-Bromo-4-(trifluoromethoxy)phenyl]trimethoxysilane is an additional synthetic step.
-
Reaction optimization is often necessary to identify the optimal activator and conditions.
The Kumada-Corriu Coupling: The Power of Grignard Reagents
The Kumada-Corriu coupling is a powerful method for C-C bond formation that employs Grignard reagents as the nucleophile, typically with a nickel or palladium catalyst.[7][8] This method offers a direct route from the corresponding aryl bromide.
Key Advantages:
-
Direct Synthesis: The Grignard reagent can be prepared directly from 1,2-dibromo-4-(trifluoromethoxy)benzene, avoiding the multi-step synthesis of the boronic acid.
-
High Reactivity: Grignard reagents are highly reactive nucleophiles, often leading to rapid reaction times.
Considerations:
-
Functional Group Intolerance: The high reactivity of Grignard reagents limits the tolerance of sensitive functional groups (e.g., esters, ketones, nitriles) in the coupling partners.[8]
-
Strictly Anhydrous Conditions: The reaction requires strictly anhydrous and inert conditions.
Experimental Protocols
Standard Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
Caption: Comparison of synthetic routes to the target biaryl.
Conclusion
The choice of reagent for the introduction of the 2-bromo-4-(trifluoromethoxy)phenyl moiety is a critical decision that depends on the specific requirements of the synthesis. While this compound remains a viable option, its stability limitations can be overcome by employing more robust alternatives.
-
For enhanced stability, reproducibility, and ease of handling in Suzuki-Miyaura couplings, MIDA boronates and potassium trifluoroborates are superior choices. Their use can lead to more consistent and often higher yields, particularly in complex, multi-step syntheses.
-
When a boron-free approach is desired, the Kumada-Corriu and Hiyama couplings offer powerful, albeit mechanistically distinct, alternatives. The Kumada-Corriu coupling provides a direct route from the corresponding aryl bromide but with limited functional group tolerance. The Hiyama coupling, utilizing stable organosilanes, offers a valuable orthogonal strategy.
By understanding the relative strengths and weaknesses of each of these reagents and methodologies, researchers can select the optimal synthetic route to accelerate their research and development efforts.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Hiyama Coupling [organic-chemistry.org]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Bromo-4-(trifluoromethoxy)phenylboronic Acid
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While 2-Bromo-4-(trifluoromethoxy)phenylboronic acid is a valuable reagent in synthetic chemistry, its responsible disposal is a critical aspect of the research lifecycle. This guide provides a comprehensive, step-by-step approach to ensure its disposal is handled safely, efficiently, and in compliance with regulatory standards.
The unique structure of this compound, featuring a boronic acid group, a bromine atom, and a trifluoromethoxy group, necessitates a cautious approach to its disposal. While a Safety Data Sheet (SDS) for the closely related 4-(Trifluoromethoxy)phenylboronic acid suggests it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, the addition of a bromine atom in this compound warrants treating it as a hazardous waste until specific toxicological data is available.[1] This principle of proactive safety is the bedrock of a secure laboratory environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This establishes a foundational layer of safety and minimizes any risk of exposure.
Essential Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with fine dust particles of the solid compound. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from potential contamination. |
All handling of this compound, including weighing and transfer, should be conducted within a certified chemical fume hood. This engineering control is crucial for preventing the inhalation of any airborne particles.
Step-by-Step Disposal Workflow
The guiding principle for the disposal of this compound is to manage it as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or flushed down the drain.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: Clearly identify all waste streams containing this compound. This includes pure, unused compound, reaction mixtures, and contaminated materials.
-
Solid Waste Collection:
-
Carefully collect any solid waste, such as residual powder or contaminated weighing paper, using appropriate tools (e.g., a spatula).
-
Place the solid waste into a designated, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.
-
-
Liquid Waste Collection:
-
For solutions containing this compound, transfer the liquid waste into a separate, designated, and sealable container for halogenated organic liquid waste.
-
Use a funnel to prevent spills during transfer.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
Include any known hazard symbols as per your institution's guidelines.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.
-
Decontamination of Empty Containers
Empty containers that once held this compound must be thoroughly decontaminated before they can be considered for regular disposal or recycling.
Experimental Protocol: Triple Rinsing Procedure
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. Transfer the rinsate to the designated halogenated organic liquid waste container.
-
Drying and Final Disposal: After the triple rinse, allow the container to air dry completely in the fume hood. Once dry and with the label defaced, the container can be disposed of according to your institution's procedures for decontaminated laboratory glassware or plasticware.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound, emphasizing safety and regulatory compliance.
Caption: Logical workflow for the safe disposal of this compound.
Causality in Disposal Choices
The recommended disposal method of collection by a licensed hazardous waste facility, often employing high-temperature incineration, is based on the chemical properties of the compound. The presence of a trifluoromethoxy group introduces a strong carbon-fluorine bond, which is effectively broken down at the high temperatures of a specialized incinerator.[2] This ensures the complete destruction of the molecule, preventing the release of persistent fluorinated compounds into the environment. Similarly, organobromine compounds are also managed as hazardous waste due to their potential environmental and health impacts.[3]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill location.
-
Consult SDS: If available, consult the Safety Data Sheet for specific spill cleanup instructions.
-
Small Spills (Solid): For small spills of the solid material, carefully sweep it up with a brush and dustpan, avoiding the creation of dust. Place the collected material in a labeled hazardous waste container.
-
Small Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of safety or environmental integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
